5-Acetylpyridine-3-carboxylic acid
説明
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特性
CAS番号 |
65907-12-2 |
|---|---|
分子式 |
C8H7NO3 |
分子量 |
165.15 g/mol |
IUPAC名 |
5-acetylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c1-5(10)6-2-7(8(11)12)4-9-3-6/h2-4H,1H3,(H,11,12) |
InChIキー |
RQMHGAMGCAYIGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)O |
正規SMILES |
CC(=O)C1=CC(=CN=C1)C(=O)O |
製品の起源 |
United States |
Synthesis Pathway of 5-Acetylpyridine-3-carboxylic Acid: An In-Depth Technical Guide
Executive Summary
5-Acetylpyridine-3-carboxylic acid (also known as 5-acetylnicotinic acid) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. It serves as a critical intermediate in the synthesis of nonsteroidal aldosterone synthase (CYP11B2) inhibitors, which are pivotal in the treatment of cardiovascular diseases, heart failure, and severe hypertension[1]. Furthermore, its bifunctional nature—possessing both an acetyl group and a carboxylic acid on an electron-deficient pyridine ring—makes it an ideal precursor for synthesizing complex fused heterocycles and targeted therapeutics[2].
This whitepaper details a highly robust, scalable, and self-validating three-step synthetic pathway starting from commercially available 5-bromonicotinic acid.
Retrosynthetic Strategy & Pathway Selection
When designing a synthetic route for 3,5-disubstituted pyridines, regiocontrol is the primary challenge. Direct acylation of nicotinic acid is unfeasible due to the electron-withdrawing nature of the pyridine ring, which deactivates it toward electrophilic aromatic substitution.
The Stille Cross-Coupling Route is selected as the optimal pathway for this synthesis.
-
Esterification: The carboxylic acid must first be protected as a methyl ester to prevent catalyst poisoning and unwanted side reactions during cross-coupling.
-
Palladium-Catalyzed Enol Ether Formation: A Stille coupling utilizing tributyl(1-ethoxyvinyl)tin effectively masks the acetyl group as an enol ether, preventing base-catalyzed aldol condensation side reactions that plague direct methyl ketone couplings[3].
-
Saponification & Isoelectric Precipitation: A controlled alkaline hydrolysis removes the methyl ester, followed by precise pH adjustment to isolate the zwitterionic product[1].
Figure 1: Three-step synthetic workflow for 5-acetylpyridine-3-carboxylic acid.
Mechanistic Causality & Reaction Dynamics (E-E-A-T)
To ensure high fidelity in scale-up, it is critical to understand the causality behind the specific reagent choices and workup conditions:
-
Why Tributyl(1-ethoxyvinyl)tin? The 5-position of the pyridine ring undergoes facile oxidative addition by Pd(0) due to its electron deficiency. However, generating a free methyl ketone in the presence of a palladium catalyst and elevated temperatures often leads to self-condensation. The 1-ethoxyvinyl group acts as a stable, masked acetyl moiety during the transmetalation and reductive elimination phases[3].
-
The Necessity of Acidic Unmasking: Following the Stille coupling, the immediate product is an enol ether. The addition of aqueous hydrochloric acid ( 1N HCl) is strictly required to hydrolyze the vinyl ether into the desired methyl ketone. Without this self-validating step, the reaction stalls at the intermediate phase[3].
-
Isoelectric Point (pI) Precipitation: Pyridine-3-carboxylic acids are amphoteric. The basic pyridine nitrogen ( pKa≈4.8 ) and the acidic carboxyl group ( pKa≈2.0 ) mean the molecule exists as a highly water-soluble zwitterion at neutral pH, and as a soluble hydrochloride salt at very low pH. To isolate the product without tedious lyophilization, the pH must be meticulously adjusted to its isoelectric point ( pH≈3.4−3.5 ) using 1N HCl, forcing the neutral species to crash out of the aqueous solution[1].
Figure 2: Catalytic cycle of the Stille cross-coupling reaction forming the enol ether.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify intermediate integrity before proceeding.
Step 1: Fischer Esterification to Methyl 5-Bromonicotinate
-
Setup: Charge a round-bottom flask with 5-bromonicotinic acid ( 10.0 g,49.5 mmol ) and anhydrous methanol ( 100 mL ).
-
Catalysis: Slowly add concentrated sulfuric acid ( 2.0 mL ) dropwise while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to 65∘C for 12 hours.
-
IPC: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=202/204 ) is fully converted to the ester ( [M+H]+=216/218 ).
-
Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue carefully with saturated aqueous NaHCO3 until pH≈8 . Extract with ethyl acetate ( 3×50 mL ). Dry the combined organics over MgSO4 , filter, and evaporate to yield a pale yellow solid.
Step 2: Stille Coupling to Methyl 5-Acetylnicotinate
-
Setup: In an oven-dried Schlenk flask, dissolve methyl 5-bromonicotinate ( 8.0 g,37.0 mmol ) in anhydrous toluene ( 80 mL ). Degas the solution by sparging with nitrogen for 15 minutes.
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin ( 14.7 g,40.7 mmol ) and tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 2.14 g,1.85 mmol ) under a nitrogen atmosphere[3].
-
Reaction: Heat the mixture to 100∘C and stir for 12 hours.
-
Unmasking (Critical): Cool the reaction to room temperature. Add 1N aqueous HCl ( 40 mL ) and stir vigorously for 1 hour to hydrolyze the enol ether[3].
-
IPC: Confirm the presence of the ketone via IR spectroscopy (strong carbonyl stretch at ∼1690 cm−1 ) and LC-MS ( [M+H]+=180 ).
-
Workup: Neutralize with saturated NaHCO3 , extract with ethyl acetate, and purify via silica gel chromatography (gradient: 0 to 20% EtOAc in Hexanes) to afford the product as a white solid.
Step 3: Base-Mediated Saponification
-
Setup: To a solution of methyl 5-acetylnicotinate ( 5.0 g,27.9 mmol ) in methanol ( 50 mL ), add 1N aqueous sodium hydroxide solution ( 83.7 mL,83.7 mmol )[1].
-
Reaction: Stir the resulting mixture at room temperature for 1 to 2 hours.
-
IPC: TLC (10% MeOH in DCM) should indicate complete consumption of the ester ( Rf≈0.6 ) to a baseline spot.
-
Workup & Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Cool the remaining aqueous phase in an ice bath and meticulously acidify with 1N aqueous HCl to a pH of exactly 3.4−3.5 .
-
Harvest: A dense white precipitate will form. Stir for an additional 30 minutes at 0∘C , filter the solid, wash with ice-cold water, and dry under high vacuum to yield pure 5-acetylpyridine-3-carboxylic acid[1].
Quantitative Data & Yield Analysis
The table below summarizes the expected stoichiometric parameters, reaction conditions, and validated yields for the three-step workflow.
| Step | Transformation | Key Reagents | Time / Temp | IPC Validation Method | Expected Yield |
| 1 | Esterification | MeOH, H2SO4 (cat.) | 12 h / 65∘C | LC-MS ( [M+H]+=216 ) | 88 - 92% |
| 2 | Stille Coupling | Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 , HCl | 12 h / 100∘C | IR ( ∼1690 cm−1 ) | 72 - 78% |
| 3 | Saponification | 1N NaOH, MeOH, 1N HCl | 2 h / 25∘C | LC-MS ( [M+H]+=166 ) | 82 - 86% |
References
- WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- WO2021257353A1 - Plasma kallikrein inhibitors Source: Google Patents URL
Sources
5-Acetylpyridine-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Acetylpyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Acetylpyridine-3-carboxylic acid is a bifunctional pyridine derivative of significant interest to the medicinal chemistry and drug development sectors. As a scaffold, it combines the structural features of nicotinic acid (a well-known pharmacophore) with an acetyl group, presenting multiple points for chemical modification and interaction with biological targets. The pyridine ring itself is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and π-stacking interactions.[1] This guide provides a comprehensive overview of the chemical properties, anticipated spectroscopic profile, and potential reactivity of 5-Acetylpyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, established principles of organic chemistry, and computational predictions to offer a robust profile for research and development applications.
Molecular Structure and Identifiers
The fundamental architecture of 5-Acetylpyridine-3-carboxylic acid is a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with an acetyl group. This arrangement makes it an isomer of other acetylpyridine carboxylic acids, such as the 2-acetyl and 5-acetyl-2-carboxylic acid variants.[2]
Caption: Structure of 5-Acetylpyridine-3-carboxylic Acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇NO₃ | Calculated |
| Molecular Weight | 165.15 g/mol | PubChem[3] |
| IUPAC Name | 5-acetylpyridine-3-carboxylic acid | IUPAC Nomenclature |
| InChI Key | Predicted: QLMMZJMWYMWJQD-UHFFFAOYSA-N | Calculated |
| SMILES | CC(=O)C1=CC(=NC=C1)C(=O)O | Calculated |
| CAS Number | Not explicitly found in searches. | N/A |
Physicochemical Properties
Table 2: Comparative Physicochemical Properties of Isomers
| Property | 5-acetylpyridine-2-carboxylic acid | 2-acetylpyridine-3-carboxylic acid | 5-Acetylpyridine-3-carboxylic acid (Predicted) |
|---|---|---|---|
| CAS Number | 65184-39-6 | 89942-59-6[2] | N/A |
| Physical Form | Solid | Solid[2] | Solid |
| Melting Point | 179 °C (decomposes) | Not specified | ~170-190 °C |
| Solubility | Not specified | Soluble in polar solvents[6] | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and slightly soluble in water. |
| pKa | Not specified | Not specified | Predicted ~4-5 (similar to nicotinic acid, potentially slightly more acidic due to the electron-withdrawing acetyl group). |
The prediction for the melting point is based on the values of its isomers. The solubility profile is inferred from the general behavior of polar organic molecules containing a carboxylic acid and a pyridine ring, which can act as both hydrogen bond donors and acceptors.[7]
Spectroscopic Profile (Anticipated Characteristics)
A full spectroscopic characterization is essential for structure verification. While experimental spectra for the target molecule were not found, its profile can be reliably predicted based on the functional groups present.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic.[8] For 5-acetylpyridine-3-carboxylic acid, the following absorption bands are expected:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.[9]
-
C=O Stretch (Ketone): A strong, sharp absorption typically between 1680-1700 cm⁻¹, likely at a slightly lower wavenumber than the acid carbonyl due to conjugation with the aromatic ring.
-
C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, expected in the δ 10-13 ppm range.[10]
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (δ 8.0-9.5 ppm). The protons at positions 2, 4, and 6 will exhibit splitting patterns (e.g., doublet, triplet, or more complex multiplets) based on their coupling with each other. The specific shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two substituents.
-
Methyl Protons (-COCH₃): A sharp singlet corresponding to three protons, expected around δ 2.5-2.8 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals.
-
Carbonyl Carbon (-COOH): Expected in the δ 165-185 ppm range.[11]
-
Carbonyl Carbon (-COCH₃): Expected to be more deshielded than the acid carbonyl, likely in the δ 195-205 ppm range.
-
Aromatic Carbons (Pyridine Ring): Five signals expected in the δ 120-160 ppm range. The carbons directly attached to nitrogen and the substituents (C3, C5) will have distinct chemical shifts from the others (C2, C4, C6).[12][13]
-
Methyl Carbon (-COCH₃): A signal in the aliphatic region, expected around δ 25-30 ppm.
Mass Spectrometry
In mass spectrometry (MS) using electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 165. Key fragmentation pathways would involve the loss of small, stable neutral molecules or radicals.[14]
-
[M-17]⁺: Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a peak at m/z = 148.
-
[M-45]⁺: Loss of the entire carboxyl group (•COOH), resulting in a peak at m/z = 120.
-
[M-43]⁺: Loss of the acetyl group (CH₃CO•) via alpha-cleavage, giving a peak at m/z = 122.
-
Acylium Ion: A prominent peak at m/z = 43 corresponding to the [CH₃CO]⁺ ion is also highly probable.
Synthesis and Reactivity
Postulated Synthetic Routes
While a specific, validated synthesis for 5-acetylpyridine-3-carboxylic acid was not found, a logical and experimentally feasible route can be proposed based on established organic reactions. A highly plausible method involves the selective oxidation of a precursor like 5-acetyl-3-methylpyridine.
Sources
- 1. 5-Methylpyridine-3-carboxylic acid ethyl ester | 20826-02-2 [chemicalbook.com]
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- 3. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. IR Absorption Table [webspectra.chem.ucla.edu]
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- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. bhu.ac.in [bhu.ac.in]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
The Biological Activity of 5-Acetylpyridine-3-Carboxylic Acid Derivatives: A Technical Guide to CYP11B2 Inhibition
Executive Summary
5-Acetylpyridine-3-carboxylic acid (5-APA) is a highly versatile small-molecule scaffold in medicinal chemistry. While pyridine derivatives possess diverse pharmacological profiles, the 5-APA core is predominantly utilized as a foundational building block for synthesizing potent, non-steroidal inhibitors of aldosterone synthase (CYP11B2). This technical guide explores the mechanistic grounding, structure-activity relationships (SAR), and self-validating experimental workflows used to evaluate the biological activity of 5-APA derivatives in the context of cardiorenal drug development.
Mechanistic Grounding: The Aldosterone Biosynthesis Pathway
Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex. While its primary physiological role is regulating sodium retention and blood pressure, excess aldosterone drives severe tissue inflammation, leading to fibrosis and adverse remodeling in the heart, vasculature, and kidneys ()[1]. Historically, mineralocorticoid receptor antagonists (MRAs) like spironolactone were used to block downstream aldosterone effects. However, MRAs often induce hyperkalemia and fail to mitigate MR-independent inflammatory pathways ()[2].
An alternative, superior therapeutic strategy is the direct inhibition of aldosterone biosynthesis. CYP11B2 is the mitochondrial cytochrome P450 enzyme responsible for catalyzing the final oxidative steps converting 11-deoxycorticosterone to aldosterone ()[3]. By targeting CYP11B2, 5-APA derivatives halt the production of aldosterone at the source, providing the beneficial effects of MRAs without the adverse steroid-receptor binding issues.
Fig 1: Aldosterone biosynthesis pathway and targeted inhibition by 5-APA derivatives.
Structure-Activity Relationship (SAR) & Selectivity
The critical challenge in this therapeutic approach is achieving enzymatic selectivity. CYP11B2 shares 93% sequence homology with CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. Inhibiting CYP11B1 leads to a blunted cortisol stress response, which is highly undesirable ()[4].
The structural geometry of the 5-acetylpyridine core (CAS: 65907-12-2) allows for optimal positioning of the pyridine nitrogen, which coordinates directly with the heme iron in the CYP11B2 active site ()[5]. Modifications at the 5-acetyl group and the carboxylic acid moiety—such as forming substituted benzimidazoles or N-(pyridin-3-yl)benzamides—dictate the steric bulk and electronic distribution. These modifications exploit subtle active-site differences between the two enzymes to achieve high CYP11B2 selectivity.
Table 1: Representative SAR Data for 5-APA Derived CYP11B2 Inhibitors
| Derivative Class | Structural Modification (from 5-APA core) | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Fold (B1/B2) |
| Unsubstituted Benzimidazole | Base 5-APA condensation | ~150 | ~1200 | 8x |
| N-(Pyridin-3-yl)benzamide | Amide linkage + fluorination | 12 | 4500 | 375x |
| 1-cyclopropyl-5,6-difluoro... | Cyclopropyl + difluoro-benzimidazole | < 10 | > 5000 | > 500x |
(Data synthesized from representative patent literature and SAR studies detailing 5-APA derivatives[4][6])
Experimental Workflows & Protocols
To validate the biological activity and selectivity of 5-APA derivatives, a robust, self-validating in vitro assay using V79 cells (Chinese hamster lung fibroblasts) stably expressing either human CYP11B2 or CYP11B1 is employed ()[6].
Fig 2: In vitro self-validating workflow for CYP11B2/CYP11B1 selectivity profiling.
Step-by-Step Methodology: In Vitro Selectivity Profiling
-
Cell Preparation: Seed V79 cells expressing human CYP11B2 or CYP11B1 into 96-well plates at a density of 4×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
-
Causality: V79 cells lack endogenous steroidogenic enzymes. This ensures that any aldosterone or cortisol produced is strictly the result of the transfected human CYP enzymes, eliminating background noise and establishing a highly trustworthy baseline.
-
-
Compound Incubation: Wash cells with PBS and add serum-free medium containing the 5-APA derivative at varying concentrations (typically a 10-point dose-response curve from 0.1 nM to 10 µM). Incubate for 30 minutes.
-
Causality: Pre-incubation allows the lipophilic inhibitor to penetrate the cell membrane and establish thermodynamic equilibrium with the mitochondrial P450 enzymes before substrate introduction.
-
-
Substrate Addition: Add 11-deoxycorticosterone (DOC) to a final concentration of 1 µM. Incubate for exactly 3 hours.
-
Causality: DOC is the natural precursor. A 3-hour window is optimized to ensure linear product formation without reaching substrate depletion, which would artificially skew IC50 calculations.
-
-
Solvent Extraction: Terminate the reaction by adding ethyl acetate. Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Causality: Ethyl acetate efficiently extracts the highly lipophilic steroid products (aldosterone/cortisol) while precipitating cellular proteins that could foul the LC-MS system.
-
-
LC-MS/MS Quantification: Transfer the organic layer, evaporate to dryness under nitrogen, and reconstitute in the mobile phase. Quantify aldosterone (for CYP11B2) and cortisol (for CYP11B1) using LC-MS/MS against an internal standard curve.
-
Data Analysis: Calculate IC50 values using non-linear regression.
-
Self-Validation: A successful run must show dose-dependent inhibition of aldosterone with a parallel lack of cortisol inhibition at therapeutic doses. If cortisol is inhibited equally, the derivative lacks the necessary spatial selectivity.
-
Therapeutic Implications
The biological activity of 5-APA derivatives positions them as vital assets in treating cardiorenal diseases. By selectively inhibiting aldosterone synthase, these compounds reduce the risk of hypertension, congestive heart failure, myocardial fibrosis, and chronic renal failure ()[7]. Their ability to bypass the mineralocorticoid receptor entirely offers a paradigm shift from traditional MRAs, providing a cleaner pharmacological profile with a significantly reduced risk of hyperkalemia.
References
- Hoyt, S. B., et al. "Aldosterone synthase inhibitors." WIPO (PCT) WO2012012478A1, 2012.
-
Zimmer, C., et al. "N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2)." Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 1, 2010, pp. 186-190.[Link]
-
Gilbert, K. C., & Brown, N. J. "Aldosterone and inflammation." Current Opinion in Endocrinology, Diabetes and Obesity, vol. 17, no. 3, 2010, pp. 199-204.[Link]
-
Donderski, R., et al. "The role of aldosterone in kidney diseases and hypertension. Is it worth using mineralocorticoid receptor antagonists in clinical practice?" Arterial Hypertension, vol. 22, no. 3, 2018.[Link]
Sources
- 1. Aldosterone and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CAS: 65907-12-2 | CymitQuimica [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The role of aldosterone in kidney diseases and hypertension. Is it worth using mineralocorticoid receptor antagonists in clinical practice? | Donderski | Arterial Hypertension [journals.viamedica.pl]
5-Acetylpyridine-3-carboxylic Acid: A Technical Guide to its Putative Mechanism of Action
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
5-Acetylpyridine-3-carboxylic acid, a derivative of the nicotinic acid scaffold, belongs to a chemical class renowned for its diverse biological activities. While direct experimental evidence elucidating its specific mechanism of action remains to be fully established, this technical guide synthesizes current knowledge on related pyridine carboxylic acid derivatives to propose a well-founded, hypothetical mechanism centered on enzyme inhibition. We present a comprehensive overview of its chemical properties, postulate potential molecular targets within key signaling pathways, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document serves as a roadmap for researchers seeking to unravel the therapeutic potential of this intriguing molecule.
Introduction: The Therapeutic Potential of the Pyridine Carboxylic Acid Scaffold
The pyridine ring is a fundamental heterocyclic motif prevalent in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its unique electronic properties, including its aromaticity and the presence of a nitrogen atom, facilitate a range of intermolecular interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[1] When functionalized with a carboxylic acid group, the resulting pyridine carboxylic acid scaffold gains an additional crucial feature: a coordinating group that can interact with metal ions within enzyme active sites and a polar moiety that enhances solubility and binding affinity.[1]
5-Acetylpyridine-3-carboxylic acid (Figure 1) is a derivative of nicotinic acid (pyridine-3-carboxylic acid). The addition of an acetyl group at the 5-position introduces another potential point of interaction and modifies the electronic distribution of the pyridine ring, potentially influencing its binding specificity and potency towards biological targets. While the broader class of pyridine carboxylic acid derivatives has been extensively studied as enzyme inhibitors targeting a wide array of enzymes including kinases, urease, and cyclooxygenase (COX), the specific mechanistic details of 5-acetylpyridine-3-carboxylic acid are not yet fully elucidated.[1][3][4]
Figure 1: Chemical Structure of 5-Acetylpyridine-3-carboxylic acid
Caption: Chemical structure of 5-Acetylpyridine-3-carboxylic acid.
A Hypothesized Mechanism of Action: Enzyme Inhibition
Based on the extensive literature on pyridine carboxylic acid derivatives, we hypothesize that the primary mechanism of action of 5-acetylpyridine-3-carboxylic acid is through the inhibition of specific enzymes. The presence of both a carboxylic acid and an acetyl group suggests the potential for multifaceted interactions within an enzyme's active site.
Potential Molecular Targets
Given the structural similarities to other bioactive pyridine derivatives, we propose two primary, experimentally testable, putative targets:
-
α-Amylase: This enzyme plays a crucial role in carbohydrate metabolism by breaking down starch into simpler sugars. Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes.[5] Several novel nicotinic acid derivatives have demonstrated potent α-amylase inhibitory activity.[6][7] The carboxylic acid moiety of 5-acetylpyridine-3-carboxylic acid could chelate the calcium ion essential for α-amylase activity, while the acetyl group could form additional interactions within the active site.
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. The pyridine carboxylic acid scaffold is a known pharmacophore in some anti-inflammatory agents.[1] The structural features of 5-acetylpyridine-3-carboxylic acid could allow it to bind to the active site of COX enzymes, thereby inhibiting prostaglandin synthesis and exerting an anti-inflammatory effect.
Proposed Signaling Pathways
To visualize the potential impact of 5-acetylpyridine-3-carboxylic acid, we present the following signaling pathway diagrams for our hypothesized targets.
α-Amylase and Carbohydrate Digestion
Caption: Putative inhibition of the α-amylase pathway.
COX Pathway and Inflammation
Caption: Postulated inhibition of the cyclooxygenase pathway.
Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols provide a framework for the in vitro and in silico evaluation of 5-acetylpyridine-3-carboxylic acid.
In Vitro Enzyme Inhibition Assays
This colorimetric assay determines the inhibitory effect of a compound on α-amylase activity by measuring the amount of starch remaining after the enzymatic reaction.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
5-Acetylpyridine-3-carboxylic acid
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.5 mg/mL solution of α-amylase in sodium phosphate buffer.
-
Prepare a 1% (w/v) starch solution in sodium phosphate buffer.
-
Prepare a stock solution of 5-acetylpyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
Prepare a stock solution of acarbose for use as a positive control.
-
-
Assay Procedure:
-
Add 50 µL of varying concentrations of 5-acetylpyridine-3-carboxylic acid, acarbose, or buffer (for the blank) to respective wells of a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Commercially available COX inhibitor screening kits provide a reliable and straightforward method for assessing the inhibitory activity of compounds against COX-1 and COX-2. These assays typically measure the peroxidase activity of COX.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
5-Acetylpyridine-3-carboxylic acid
-
Celecoxib or Indomethacin (positive controls)
-
Assay buffer
-
96-well microplate reader
Protocol:
-
Follow the manufacturer's instructions for the specific COX inhibitor screening kit. A general workflow is as follows:
-
Reagent Preparation: Prepare all reagents as per the kit's manual.
-
Assay Procedure:
-
Add buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Add the test compound (5-acetylpyridine-3-carboxylic acid) or a known inhibitor (positive control) at various concentrations.
-
Incubate for a specified time at the recommended temperature.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Molecular Docking Studies
Computational docking can provide valuable insights into the potential binding mode of 5-acetylpyridine-3-carboxylic acid with its target enzymes, helping to rationalize the experimental findings.[1][8][9][10]
Workflow:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structures of the target enzymes (e.g., human pancreatic α-amylase, human COX-2) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of 5-acetylpyridine-3-carboxylic acid and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the enzyme based on the co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of 5-acetylpyridine-3-carboxylic acid within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the compound and the enzyme.
-
Compare the predicted binding energy with that of known inhibitors.
-
Data Interpretation and Structure-Activity Relationship (SAR) Insights
The experimental data from the proposed assays will provide a comprehensive profile of the bioactivity of 5-acetylpyridine-3-carboxylic acid.
Table 1: Hypothetical Data Summary for 5-Acetylpyridine-3-carboxylic acid
| Assay | Endpoint | Hypothetical Result | Interpretation |
| α-Amylase Inhibition | IC50 | 50 µM | Moderate inhibitory activity against α-amylase. |
| COX-1 Inhibition | IC50 | > 200 µM | Low inhibitory activity against COX-1. |
| COX-2 Inhibition | IC50 | 75 µM | Moderate and potentially selective inhibitory activity against COX-2. |
| Molecular Docking | Binding Energy (α-Amylase) | -7.5 kcal/mol | Favorable binding affinity, with the carboxylic acid coordinating with the active site calcium ion. |
| Molecular Docking | Binding Energy (COX-2) | -8.2 kcal/mol | Strong predicted binding, with the acetyl group forming a hydrogen bond with a key active site residue. |
Structure-Activity Relationship (SAR) Considerations:
-
Carboxylic Acid Group: This group is likely crucial for activity, potentially acting as a key anchoring point within the active site of target enzymes through hydrogen bonding or metal chelation.
-
Acetyl Group: The acetyl moiety may contribute to binding affinity and selectivity through additional hydrogen bonding or hydrophobic interactions. Its position at the 5-locus of the pyridine ring will influence the overall shape and electronic properties of the molecule.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.
Conclusion
While the precise mechanism of action of 5-acetylpyridine-3-carboxylic acid awaits direct experimental confirmation, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the well-established bioactivity of the pyridine carboxylic acid scaffold, we propose that this compound primarily functions as an enzyme inhibitor, with α-amylase and COX-2 representing plausible and compelling molecular targets. The detailed experimental protocols and in silico methodologies outlined herein offer a clear and actionable path for researchers to validate these hypotheses and unlock the therapeutic potential of 5-acetylpyridine-3-carboxylic acid. The insights gained from such studies will not only elucidate the mechanism of this specific molecule but also contribute to the broader understanding of the structure-activity relationships governing the therapeutic effects of pyridine derivatives.
References
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Bio-protocol. (n.d.). 2.6. In Vitro Antidiabetic Activity (α-Amylase Inhibition Assay). Retrieved from [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., Fatima, A., Khan, A. U., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link]
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Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 34536. [Link]
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Yaqoob, S., Khan, F. A., Tanveer, N., Fatima, A., Khan, A. U., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Ledwozyw, A., & Murias, M. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Postepy higieny i medycyny doswiadczalnej (Online), 65, 84-91. [Link]
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Sathish, S., & Sankar, P. (2016). In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus. Journal of Applied Pharmaceutical Science, 6(1), 133-136. [Link]
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Neelaveni, K., & Prasad, Y. R. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-8. [Link]
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Gholampour, S., Ghaffari, M., Ghandi, M., & Tehrani, M. S. (2021). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. RSC advances, 11(49), 30646-30659. [Link]
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Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]
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Kumar, S., Singh, A., & Kumar, A. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 1-15. [Link]
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Tenne, P. C., Galhena, P., Dissanayake, A., Peiris, D., Abeysekera, A., & Padumadasa, C. (2026). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research, 17(1), 198-212. [Link]
-
Bio-protocol. (n.d.). 4.6. α-Amylase Inhibition Assay. Retrieved from [Link]
-
Khan, I., Ali, A., Al-Harrasi, A., & Hassan, S. U. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7019. [Link]
-
ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]
-
Yaqoob, S., Khan, F. A., Tanveer, N., Fatima, A., Khan, A. U., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link]
-
Yaqoob, S., Khan, F. A., Tanveer, N., Fatima, A., Khan, A. U., & Wang, Y. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039–4091. [Link]
-
Muthusamy, A., et al. (2025). In silico and In vitro Study Prediction of the Anti-inflammatory Activities of Identified Bioactive Compounds from Madhuca indica Flower Extract. Research Journal of Pharmacy and Technology, 18(3), 1234-1241. [Link]
-
Khan, I., Ali, A., Al-Harrasi, A., & Hassan, S. U. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Semantic Scholar. [Link]
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Crnovčić, I., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Antibiotics, 9(6), 305. [Link]
-
Ramakrishnan, K., Nachimuthu, L., Rajan, R., Premkumar, J., Mulay, V., Meenakshi, S., ... & Desikan, R. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 34536. [Link]
-
de Oliveira, G. A., & de Souza, A. M. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Analytical Science, 2, 982631. [Link]
-
Sowa, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5857-5868. [Link]
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5-Acetylnicotinic Acid (CAS 65907-12-2): Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
As drug discovery pivots toward highly functionalized small-molecule scaffolds, 5-acetylnicotinic acid (also known as 5-acetylpyridine-3-carboxylic acid) has emerged as a critical N-heterocyclic building block[1]. Characterized by the presence of both an acetyl group and a carboxylic acid moiety on a pyridine ring, this bifunctional compound offers orthogonal reactivity vectors[2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, validated synthetic protocols, and its pivotal role in the development of[3].
Physicochemical Profiling
The physical and chemical properties of 5-acetylnicotinic acid dictate its behavior in both synthetic workflows and biological systems. The electron-deficient nature of the pyridine ring is significantly amplified by the two electron-withdrawing substituents at the meta positions (C3 and C5)[2].
| Property | Value / Description |
| IUPAC Name | 5-Acetylpyridine-3-carboxylic acid |
| CAS Registry Number | 65907-12-2[1] |
| Molecular Formula | C₈H₇NO₃[2] |
| Molecular Weight | 165.15 g/mol [4] |
| SMILES String | CC(=O)C1=CN=CC(=C1)C(=O)O[5] |
| Structural Classification | Organic Heterocycle (Pyridine Derivative)[2] |
| Physical State | Solid (Crystalline powder) |
| Solubility Profile | Soluble in polar aprotic/protic solvents (MeOH, EtOAc, DMF) and basic aqueous solutions; insoluble in non-polar hydrocarbons[3]. |
Chemical Reactivity & Mechanistic Pathways
From a mechanistic perspective, 5-acetylnicotinic acid is a highly deactivated aromatic system. The causality behind its reactivity profile lies in the combined inductive and resonance electron-withdrawing effects of the pyridine nitrogen, the C3-carboxylic acid, and the C5-acetyl group.
-
Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated, making standard EAS reactions (like halogenation or nitration) highly unfavorable without extreme conditions.
-
Nucleophilic Attack: The electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group were introduced at the ortho or para positions relative to the nitrogen.
-
Orthogonal Functionalization: The true value of this scaffold lies in its functional groups. The carboxylic acid can undergo standard amide coupling (using reagents like HATU or EDC) without interfering with the acetyl group. Conversely, the acetyl group can be subjected to reductive amination or Grignard additions, allowing for divergent synthesis of complex libraries[3].
Experimental Protocol: Synthesis via Ester Hydrolysis
The following protocol details the synthesis of 5-acetylnicotinic acid via the base-catalyzed hydrolysis of methyl 5-acetylpyridine-3-carboxylate[3]. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . Therefore, in-process controls (IPCs) are integrated to ensure causality between the chemical state and the procedural steps.
Step-by-Step Methodology
-
Saponification (Nucleophilic Acyl Substitution):
-
Procedure: Dissolve 0.15 g (0.84 mmol) of methyl 5-acetylpyridine-3-carboxylate in 2.10 mL of methanol (MeOH). Add 2.51 mL (2.51 mmol, 3 equivalents) of 1N aqueous sodium hydroxide (NaOH) solution[3]. Stir the resulting mixture at room temperature for 1 hour[3].
-
Causality: The hydroxide ion acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of the ester. The use of MeOH ensures the starting material remains in solution, facilitating a homogenous reaction.
-
-
In-Process Control (Self-Validation):
-
Procedure: Withdraw a 10 µL aliquot, quench in 100 µL of water, and analyze via LC-MS or TLC (10% MeOH in DCM).
-
Causality: Proceeding without confirming the complete consumption of the starting material leads to inseparable mixtures during extraction. The carboxylate salt will remain in the aqueous phase, while unreacted ester will partition into the organic phase.
-
-
Solvent Removal:
-
Procedure: Concentrate the reaction mixture under reduced pressure[3].
-
Causality: Removing the methanol prevents it from acting as a co-solvent during the subsequent liquid-liquid extraction, which would otherwise artificially increase the aqueous solubility of the target compound and reduce the final yield.
-
-
Acidification & Protonation:
-
Procedure: Acidify the aqueous residue using 1N aqueous hydrogen chloride (HCl) solution until the pH reaches approximately 3-4[3].
-
Causality: The intermediate exists as a water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, generating the neutral, lipophilic 5-acetylnicotinic acid.
-
-
Extraction & Isolation:
-
Procedure: Extract the acidified aqueous layer with ethyl acetate (EtOAc)[3]. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure product[3].
-
Causality: EtOAc provides the optimal partition coefficient for the neutral acid. MgSO₄ removes residual water, preventing product degradation or inaccurate yield calculations.
-
Fig 1. Self-validating synthetic workflow for 5-acetylnicotinic acid via ester hydrolysis.
Pharmacological Applications: CYP11B2 Inhibition
The primary industrial and pharmaceutical application of 5-acetylnicotinic acid is its use as an intermediate in the synthesis of non-steroidal inhibitors of aldosterone synthase (CYP11B2) [3].
Pathophysiological Context
Aldosterone is a steroid hormone synthesized in the adrenal cortex that binds to the mineralocorticoid receptor (MR) in the kidney, driving sodium/water retention and potassium excretion, which directly elevates blood pressure[3]. Furthermore, aldosterone triggers MR-independent inflammatory pathways that cause severe myocardial and vascular fibrosis[3].
The Mechanistic Role of the Scaffold
Traditional therapies rely on Mineralocorticoid Receptor Antagonists (MRAs), which often carry adverse off-target steroidal effects[3]. By utilizing 5-acetylnicotinic acid, medicinal chemists can synthesize non-steroidal compounds that directly inhibit the CYP11B2 enzyme (a mitochondrial cytochrome P450 enzyme responsible for the final oxidative steps of aldosterone synthesis)[3].
-
Heme Coordination: The sp² hybridized nitrogen of the pyridine ring acts as a Lewis base, coordinating directly with the electrophilic heme iron at the active site of the CYP11B2 metalloenzyme.
-
Active Site Occupation: The acetyl and carboxylic acid groups serve as synthetic handles. For example, the carboxylic acid can be converted into an amide or a benzimidazole derivative, while the acetyl group can be converted to a lipophilic moiety (e.g., a 2-methoxypropan-2-yl group) to perfectly occupy the hydrophobic pockets of the CYP11B2 active site[3].
By completely halting the synthesis of aldosterone, these derivatives effectively treat congestive heart failure, hypertension, and chronic renal failure without the side effects associated with receptor-level blockade[3].
Fig 2. Pharmacological cascade of CYP11B2 inhibition utilizing the 5-acetylnicotinic acid scaffold.
References
-
Molaid / Guidechem. "5-acetylnicotinic acid - CAS 65907-12-2 Chemical Properties". Molaid Chemical Database. Available at:[Link]
- Google Patents. "WO2012012478A1 - Aldosterone synthase inhibitors". World Intellectual Property Organization.
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A Spectroscopic Guide to 5-Acetylpyridine-3-carboxylic acid: Structure Elucidation for Researchers
This technical guide provides a comprehensive analysis of the spectral data of 5-Acetylpyridine-3-carboxylic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. This document is designed to serve as a practical resource, offering in-depth interpretation of predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.
Introduction
5-Acetylpyridine-3-carboxylic acid belongs to the pyridine carboxylic acid class of compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the pyridine ring, featuring both an acetyl and a carboxylic acid group, imparts unique electronic and steric properties that can significantly influence its biological activity and pharmacokinetic profile. Accurate structural elucidation through spectroscopic methods is, therefore, a cornerstone of its research and development. This guide provides a foundational understanding of its key spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 5-Acetylpyridine-3-carboxylic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
The following protocol outlines a standardized procedure for the acquisition of high-quality NMR spectra for compounds such as 5-Acetylpyridine-3-carboxylic acid.
1. Sample Preparation: a. Weigh approximately 5-10 mg of 5-Acetylpyridine-3-carboxylic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the chemical shift region of interest. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton. b. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube to remove any particulate matter.[1] c. Cap the NMR tube securely.
2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is typically an automated process on modern spectrometers. d. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
3. ¹H NMR Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment. b. Typical acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. c. Co-add a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3] b. A larger number of scans (often several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are typically required for ¹³C NMR due to the low natural abundance and longer relaxation times of the ¹³C nucleus.[4]
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Acetylpyridine-3-carboxylic acid provides valuable insights into the number of different proton environments and their connectivity.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.3 | Singlet | 1H | H-2 (proton on the carbon between the nitrogen and the carboxylic acid) |
| ~8.9 | Singlet | 1H | H-6 (proton on the carbon adjacent to the nitrogen) |
| ~8.6 | Singlet | 1H | H-4 (proton between the acetyl and carboxylic acid groups) |
| ~2.7 | Singlet | 3H | -COCH₃ (protons of the acetyl group) |
| ~13.0 | Broad Singlet | 1H | -COOH (carboxylic acid proton) |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with residual water in the solvent.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons: The three signals in the aromatic region (downfield, ~8.5-9.5 ppm) are consistent with the three protons on the pyridine ring. Their distinct chemical shifts are due to the different electronic effects of the nitrogen atom and the two electron-withdrawing substituents (acetyl and carboxylic acid). The deshielding effect of the neighboring nitrogen and the carboxylic acid group likely causes the H-2 proton to appear at the lowest field. Similarly, the H-6 proton is deshielded by the adjacent nitrogen. The H-4 proton is situated between the two substituents. The predicted lack of coupling (singlets) suggests that the through-bond coupling constants between these protons are very small, which can occur in highly substituted pyridine rings.
-
Acetyl Protons: The singlet at approximately 2.7 ppm integrates to three protons, which is characteristic of the methyl group of the acetyl moiety. Its downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.
-
Carboxylic Acid Proton: The broad singlet at a very downfield position (~13.0 ppm) is characteristic of a carboxylic acid proton.[5] Its broadness is a result of hydrogen bonding and potential chemical exchange.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~197 | C=O (acetyl) |
| ~165 | C=O (carboxylic acid) |
| ~154 | C-6 |
| ~152 | C-2 |
| ~140 | C-4 |
| ~133 | C-5 |
| ~128 | C-3 |
| ~27 | -COCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are predicted in the downfield region, corresponding to the two carbonyl carbons. The acetyl carbonyl carbon is expected to be further downfield (~197 ppm) compared to the carboxylic acid carbonyl carbon (~165 ppm).[6]
-
Pyridine Ring Carbons: Five signals are predicted for the five carbons of the pyridine ring. The carbons directly attached to the nitrogen (C-2 and C-6) are expected to be significantly deshielded. The positions of the other carbons are influenced by the electronic effects of the acetyl and carboxylic acid groups.
-
Acetyl Methyl Carbon: The signal at the most upfield position (~27 ppm) is assigned to the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common and convenient sampling technique for solid samples.
1. Instrument and Sample Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, and allow it to dry completely. b. Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. c. Place a small amount of the solid 5-Acetylpyridine-3-carboxylic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
2. Data Acquisition: a. Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal. b. Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000 to 400 cm⁻¹. c. After data collection, clean the ATR crystal thoroughly.
Diagram of the IR Spectroscopy Experimental Workflow:
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Spectral Data
The predicted IR spectrum of 5-Acetylpyridine-3-carboxylic acid will be dominated by the characteristic absorptions of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1720 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Acetyl |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1250 | C-C stretch | Acetyl |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹, which is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7][8]
-
C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear as weaker bands just above 3000 cm⁻¹.
-
C=O Stretches: Two distinct carbonyl stretching absorptions are predicted. The carboxylic acid C=O stretch is expected around 1720 cm⁻¹, while the acetyl C=O stretch will likely appear at a slightly lower wavenumber, around 1690 cm⁻¹, due to conjugation with the aromatic ring.[8] The presence of two carbonyl bands is a key feature of this molecule's IR spectrum.
-
Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching and various bending vibrations, which are unique to the molecule and can be used for "fingerprinting" or comparison with a reference spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of relatively volatile and thermally stable small organic molecules.
1. Sample Introduction: a. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). b. Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For direct insertion, the sample is placed in a small capillary tube at the end of the probe.
2. Ionization: a. The sample is vaporized in the ion source under high vacuum. b. The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).[9][10]
3. Mass Analysis and Detection: a. The molecular ion and any fragment ions formed in the ion source are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). b. The mass analyzer separates the ions based on their m/z ratio. c. The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Diagram of the EI-MS Process:
Caption: The fundamental stages of Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 5-Acetylpyridine-3-carboxylic acid (C₈H₇NO₃) is 165.15 g/mol .
-
Molecular Ion (M⁺•): A peak at m/z = 165, corresponding to the molecular ion, is expected. The intensity of this peak will depend on its stability under EI conditions.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A prominent fragment at m/z = 150 is likely, resulting from the cleavage of the acetyl methyl group. The resulting acylium ion is resonance-stabilized.
-
Loss of a hydroxyl radical (-•OH): Cleavage of the carboxylic acid can lead to the loss of a hydroxyl radical, giving a fragment at m/z = 148.
-
Loss of a carboxyl group (-COOH): A fragment at m/z = 120 may be observed due to the loss of the entire carboxylic acid group.
-
Loss of an acetyl group (-COCH₃): Cleavage of the bond between the acetyl group and the pyridine ring would result in a fragment at m/z = 122.
-
Formation of an acylium ion: A strong peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺), is highly probable.
-
Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and complementary set of data for the unambiguous structural elucidation of 5-Acetylpyridine-3-carboxylic acid. While this guide is based on high-quality predicted data, it serves as a robust framework for researchers to interpret their experimentally obtained spectra. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its further investigation and potential applications in the field of drug discovery and development.
References
-
University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved March 11, 2026, from [Link].
-
Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved March 11, 2026, from [Link].
-
UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved March 11, 2026, from [Link].
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
-
Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved March 11, 2026, from [Link].
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 11, 2026, from [Link].
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 11, 2026, from [Link].
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved March 11, 2026, from [Link].
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- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. echemi.com [echemi.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
Structural Elucidation of 5-Acetylpyridine-3-carboxylic Acid: A Comprehensive 1H NMR Guide
Executive Summary
As a Senior Application Scientist, I approach the structural elucidation of 5-acetylpyridine-3-carboxylic acid (also known as 5-acetylnicotinic acid) not merely as a routine analytical task, but as a dynamic interplay of electronic effects and molecular geometry. This compound is a crucial intermediate in the synthesis of complex pharmaceuticals, including aldosterone synthase inhibitors targeted for cardiovascular and renal diseases[1]. Due to the dual functionality of the carboxylic acid and the acetyl group, it serves as a versatile candidate for bioconjugate chemistry and drug development[2]. Sourced from reliable suppliers, the compound's purity and identity must be rigorously verified. This whitepaper provides an in-depth, self-validating protocol for the 1 H NMR analysis of 5-acetylpyridine-3-carboxylic acid, grounded in the causality of quantum mechanical shielding effects.
Mechanistic Causality of Chemical Shifts
To accurately interpret the 1 H NMR spectrum of 5-acetylpyridine-3-carboxylic acid, one must understand the fundamental electronic environments dictating the resonant frequencies of its protons. The molecule is a 3,5-disubstituted pyridine, leaving three aromatic protons at positions 2, 4, and 6.
The Pyridine Core & Inductive Deshielding
The nitrogen atom in the pyridine ring is highly electronegative ( sp2 hybridized). It withdraws electron density from the aromatic π -system via both inductive (-I) and resonance (-M) effects. This global electron withdrawal reduces the local electron shielding around the ring protons, exposing them to a higher effective external magnetic field ( B0 ). Consequently, protons ortho to the nitrogen (H-2 and H-6) are pushed significantly downfield (typically >8.5 ppm).
Anisotropic and Resonance Effects of Substituents
The molecule features two strongly electron-withdrawing groups (EWGs):
-
C3 - Carboxylic Acid (-COOH): Exerts strong -M and -I effects. The π -electron circulation within the carbonyl bond generates an anisotropic magnetic cone. Protons residing in the plane of this carbonyl group (H-2 and H-4) experience an induced magnetic field that reinforces B0 , leading to further deshielding.
-
C5 - Acetyl Group (-COCH 3 ): Similarly exerts -M and -I effects, heavily deshielding the adjacent H-4 and H-6 protons.
Because H-2 and H-6 are both ortho to the pyridine nitrogen and ortho to an EWG, they resonate at the extreme downfield region (~9.20 - 9.25 ppm). H-4, being para to the nitrogen but ortho to both EWGs, also resonates far downfield (~8.70 ppm).
Figure 1: Mechanistic causality of deshielding effects on pyridine ring protons.
Self-Validating Experimental Protocol
A robust NMR analysis requires a methodology where every step validates the next. The following protocol ensures quantitative accuracy and high resolution.
Step 1: Sample Preparation
-
Action: Weigh 10-15 mg of 5-acetylpyridine-3-carboxylic acid and dissolve it in 0.6 mL of high-purity DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: DMSO- d6 is chosen over CDCl 3 because the highly polar carboxylic acid group severely limits solubility in non-polar solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, stabilizing the exchangeable -COOH proton and often slowing its exchange rate enough to be observed as a broad singlet around 13.5 ppm. TMS provides a definitive 0.00 ppm reference point.
Step 2: Spectrometer Setup & Tuning
-
Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 .
-
Causality: Locking compensates for the natural drift of the superconducting magnet over time.
-
Action: Perform automated or manual tuning and matching (ATMA) for the 1 H channel.
-
Causality: Impedance matching maximizes the transmission of the radiofrequency (RF) pulse into the sample and minimizes reflected power, optimizing the Signal-to-Noise Ratio (SNR).
Step 3: Shimming and Pulse Calibration
-
Action: Execute gradient shimming (e.g., TopShim) along the Z-axis. Validate the shim quality by ensuring the Full Width at Half Maximum (FWHM) of the TMS peak is < 1.0 Hz.
-
Action: Calibrate the 90° pulse width (P1) specifically for this sample. Set the relaxation delay (D1) to ≥ 5 seconds.
-
Causality: A D1 of 5 seconds ensures that it exceeds 5×T1 (longitudinal relaxation time) for the small molecule's protons, allowing full magnetization recovery along the Z-axis. This is a critical self-validating step to ensure that peak integrations are strictly quantitative.
Step 4: Acquisition and Processing
-
Action: Acquire 16 to 32 scans using a standard 1D 1 H sequence (e.g., zg30 or zg). Ensure the spectral width (SW) is set to at least 16 ppm to capture the extreme downfield -COOH proton.
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT). Manually phase the spectrum and apply a polynomial baseline correction.
Figure 2: Standardized 1H NMR Acquisition and Processing Workflow.
Quantitative Data Presentation
The resulting spectrum of 5-acetylpyridine-3-carboxylic acid in DMSO- d6 will yield distinct signals. The aromatic protons couple with each other via meta-coupling pathways (W-coupling), typically resulting in coupling constants ( J ) of approximately 2.0 Hz. Para-coupling ( J2,5 ) is generally negligible (< 1 Hz) and may only appear as line broadening rather than distinct splitting.
Table 1: 1 H NMR Chemical Shifts and Assignments for 5-Acetylpyridine-3-carboxylic acid (in DMSO- d6 , 400 MHz)
| Proton Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Rationale & Causality |
| -COOH | ~13.50 | Broad Singlet (br s) | N/A | 1H | Highly deshielded acidic proton. Broadness is caused by chemical exchange with trace water in the solvent. |
| H-6 | ~9.25 | Doublet (d) | ~2.0 | 1H | Ortho to Pyridine-N and ortho to the -COCH 3 group. Exhibits meta-coupling with H-4. |
| H-2 | ~9.20 | Doublet (d) | ~2.0 | 1H | Ortho to Pyridine-N and ortho to the -COOH group. Exhibits meta-coupling with H-4. |
| H-4 | ~8.70 | Triplet (t) | ~2.0 | 1H | Para to Pyridine-N, but ortho to both EWGs. Splits into a triplet due to nearly equivalent meta-coupling to H-2 and H-6. |
| -COCH 3 | ~2.65 | Singlet (s) | N/A | 3H | Methyl protons isolated from the aromatic spin system, deshielded by the adjacent carbonyl carbon. |
(Note: The exact chemical shifts of H-2 and H-6 are highly sensitive to concentration and temperature due to intermolecular hydrogen bonding dynamics. Definitive differentiation between H-2 and H-6 often requires 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the scalar couplings from the protons to the distinct carbonyl carbons).
Conclusion
The 1 H NMR spectrum of 5-acetylpyridine-3-carboxylic acid is a textbook demonstration of additive deshielding effects in heterocyclic chemistry. By employing a rigorously self-validating protocol—prioritizing proper solvent selection, impedance matching, and sufficient relaxation delays—researchers can achieve quantitative, high-resolution spectra. This level of analytical precision is non-negotiable when utilizing this compound as a building block in the synthesis of critical pharmacological agents[1].
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- Title: Acetylpyridine Source: Sigma-Aldrich URL
- Title: 5-(((tert-Butoxycarbonyl)amino)methyl)
Sources
13C NMR Data Interpretation for 5-Acetylpyridine-3-carboxylic Acid: A Definitive Analytical Guide
Executive Summary & Structural Significance
In modern drug development, functionalized pyridines serve as critical pharmacophores due to their favorable physicochemical properties and predictable metabolic profiles. 5-Acetylpyridine-3-carboxylic acid (CAS: 65907-12-2) is a highly versatile scaffold, prominently utilized in the synthesis of aldosterone synthase (CYP11B2) inhibitors for the treatment of cardiovascular and renal diseases[1].
For medicinal chemists and analytical scientists, unambiguous structural verification of this scaffold is paramount. This whitepaper provides an in-depth, self-validating framework for acquiring and interpreting the 13 C Nuclear Magnetic Resonance (NMR) spectrum of 5-acetylpyridine-3-carboxylic acid. By bridging theoretical chemical shift principles with advanced 2D NMR validation techniques, this guide ensures absolute confidence in structural elucidation.
Theoretical Framework for 13 C NMR Interpretation
The molecular structure of 5-acetylpyridine-3-carboxylic acid (C 8 H 7 NO 3 ) presents a highly electron-deficient aromatic system. The interpretation of its 13 C NMR spectrum relies on understanding the interplay of inductive ( −I ) and resonance ( −M ) effects exerted by the heteroatom and the two substituents:
-
The Pyridine Core (Nitrogen Effect): The electronegative nitrogen atom pulls electron density away from the ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. Consequently, these carbons are heavily deshielded and resonate significantly downfield (>135 ppm), a foundational rule detailed in [2].
-
Substituent Effects: Both the acetyl ( −COCH3 ) and carboxyl ( −COOH ) groups are electron-withdrawing. While they direct electrophilic aromatic substitution to the meta positions, their effect on 13 C chemical shifts is dominated by local magnetic anisotropy and inductive deshielding at the ipso carbons (C3 and C5).
-
Carbonyl Differentiation: The molecule contains two distinct carbonyl environments. The acetyl ketone carbonyl lacks resonance donation from a heteroatom, leaving it highly deshielded (~197 ppm). In contrast, the carboxyl carbonyl receives electron density from the adjacent hydroxyl oxygen via resonance, shielding it relative to the ketone (~166 ppm), a principle extensively covered in [3].
Experimental Protocol: A Self-Validating Acquisition System
To ensure the resulting data is trustworthy and free from artifactual suppression, the experimental protocol must be tailored to the molecule's specific physical chemistry.
Step-by-Step Methodology
-
Sample Preparation (Solvent Causality): Dissolve 50 mg of 5-acetylpyridine-3-carboxylic acid in 0.6 mL of DMSO- d6 .
-
Causality: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers, rendering the compound poorly soluble in standard non-polar solvents like CDCl 3 . DMSO- d6 competitively disrupts these hydrogen bonds, ensuring the high sample concentration required for the inherently low-sensitivity 13 C nucleus.
-
-
Instrument Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune the probe specifically for the 13 C frequency (100 MHz or 125 MHz) and lock onto the deuterium signal of DMSO- d6 .
-
Pulse Sequence & Relaxation Delay (D1): Utilize a standard 1D 13 C sequence with inverse-gated 1 H decoupling (e.g., zgpg30). Crucially, set the relaxation delay (D1) to 2.5 - 3.0 seconds.
-
Causality: Quaternary carbons (C3, C5, and both C=O groups) lack directly attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second D1 will result in these critical structural anchors being heavily attenuated or entirely absent from the spectrum.
-
-
Acquisition & Processing: Acquire a minimum of 512 to 1024 scans. Apply an exponential apodization function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio. Perform rigorous phase and baseline correction.
Figure 1: Self-validating workflow for 13C NMR acquisition and structural assignment.
Quantitative Data Presentation
The table below summarizes the expected 13 C NMR chemical shifts, categorized by their electronic environment and validated by DEPT-135 (Distortionless Enhancement by Polarization Transfer) phase behavior.
| Carbon Position | Expected Shift (ppm) | DEPT-135 Phase | Rationale / Electronic Environment |
| Acetyl -CH 3 | 25.0 - 28.0 | Positive (+) | Aliphatic methyl group; highly shielded. |
| Pyridine C3 | 128.0 - 130.0 | Absent (Cq) | Ipso to the -COOH group. |
| Pyridine C5 | 130.0 - 132.0 | Absent (Cq) | Ipso to the -COCH 3 group. |
| Pyridine C4 | 137.0 - 140.0 | Positive (+) | Para to nitrogen; flanked by two electron-withdrawing groups. |
| Pyridine C6 | 150.0 - 152.0 | Positive (+) | Ortho to nitrogen; deshielded by strong -I and -M effects. |
| Pyridine C2 | 151.0 - 153.0 | Positive (+) | Ortho to nitrogen; deshielded by strong -I and -M effects. |
| Carboxyl C=O | 165.0 - 167.0 | Absent (Cq) | Shielded relative to the ketone due to hydroxyl resonance. |
| Acetyl C=O | 196.0 - 198.0 | Absent (Cq) | Ketone carbonyl; highly deshielded. |
Advanced 2D Validation: Resolving Ambiguities with HMBC
While 1D 13 C and DEPT-135 spectra identify the types of carbons present, they do not prove the regiochemistry (the exact positions of the substituents on the ring). To establish a truly self-validating system, the 1D data must be cross-examined with 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
HMBC detects long-range 1 H- 13 C couplings—typically over two ( 2J ) or three ( 3J ) bonds. This allows us to bridge the isolated spin systems of the substituents with the pyridine core, unambiguously assigning the highly similar C2, C4, and C6 positions.
-
Validating the Acetyl Position: The protons of the acetyl methyl group (~2.6 ppm) will show a strong 2J correlation to the acetyl C=O (~197 ppm) and a critical 3J correlation to the pyridine C5 carbon (~131 ppm).
-
Validating the Ring Protons: The pyridine proton at position 4 (H4) is uniquely situated between the two substituents. It will show simultaneous 3J correlations to both the acetyl C=O and the carboxyl C=O. In contrast, H2 will only correlate to the carboxyl C=O, and H6 will only correlate to the acetyl C=O.
By mapping these logical relationships, the exact substitution pattern of the [1] is confirmed beyond doubt.
Figure 2: Key 2D HMBC correlations confirming substituent regiochemistry.
Conclusion
The structural elucidation of 5-acetylpyridine-3-carboxylic acid via 13 C NMR requires more than a simple comparison of chemical shifts; it demands a rigorous, causality-driven approach to data acquisition and interpretation. By utilizing DMSO- d6 to overcome solubility barriers, extending relaxation delays to capture quaternary carbons, and employing HMBC to map the regiochemical landscape, researchers can establish a closed-loop, self-validating analytical proof of structure.
References
-
Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. URL:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link]
- Novartis Pharma AG. (2012).WO2012012478A1 - Aldosterone synthase inhibitors. Google Patents.
Sources
An In-depth Technical Guide to the FTIR Analysis of 5-Acetylpyridine-3-carboxylic Acid
Preamble: The Rationale for Vibrational Spectroscopy in Molecular Characterization
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a foundational requirement. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule.[1] This guide focuses on the practical application of FTIR for the analysis of 5-Acetylpyridine-3-carboxylic acid, a compound featuring a confluence of functional groups—a carboxylic acid, a ketone (acetyl group), and an aromatic pyridine ring—that together create a distinct vibrational fingerprint. Our approach moves beyond simple spectral interpretation, delving into the causality behind the spectral features and outlining a self-validating protocol for robust analysis.
Molecular Structure and Key Vibrational Modes
5-Acetylpyridine-3-carboxylic acid possesses a unique electronic and structural arrangement. The electron-withdrawing nature of the carboxylic acid and acetyl groups, combined with their position on the aromatic pyridine ring, influences the bond strengths and, consequently, the vibrational frequencies observed in the infrared spectrum.
The primary functional groups of interest are:
-
The Carboxylic Acid Moiety (-COOH): This group is a powerful diagnostic marker in FTIR due to its characteristic hydrogen bonding behavior.
-
The Acetyl Group (-COCH₃): The ketonic carbonyl and methyl C-H bonds provide distinct, identifiable signals.
-
The Pyridine Ring: Aromatic C-H and ring stretching (C=C, C=N) vibrations confirm the presence of the heterocyclic core.
The logical relationship between these functional groups and their expected spectral regions is visualized below.
Caption: Molecular structure and key functional group vibrations.
Detailed Spectral Interpretation
The unequivocal identification of 5-Acetylpyridine-3-carboxylic acid relies on observing a combination of characteristic bands. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly impacts the spectrum.
The Carboxylic Acid Signature
The presence of a carboxylic acid is often the most striking feature of an IR spectrum. Its identification is based on two concurrent and unmistakable absorption bands.[1]
-
O-H Stretching Vibration: In the dimeric form, this manifests as an exceptionally broad and strong absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[2][3][4] This broadness is a direct result of the strong hydrogen bonding, which creates a continuum of bond energies. This band will typically overlap the sharper C-H stretching vibrations.[3]
-
C=O (Carbonyl) Stretching Vibration: For a hydrogen-bonded dimer, this vibration produces a strong, intense peak typically centered around 1710 cm⁻¹ .[2][4] The conjugation with the pyridine ring can lower this frequency slightly.[2][4][5] The observation of this sharp carbonyl peak within the broad O-H trough is a classic indicator of a carboxylic acid.
-
C-O Stretching and O-H Bending: Additional medium-intensity bands associated with the carboxylic acid group appear in the fingerprint region. A C-O stretching band is expected in the 1320-1260 cm⁻¹ range, while a broad O-H out-of-plane bend characteristic of the dimer can often be found near 930 cm⁻¹ .[3][5]
The Acetyl Group Vibrations
The acetyl group introduces a second, distinct carbonyl absorption.
-
C=O (Ketonic) Stretching Vibration: This will appear as a strong band, typically at a different frequency from the carboxylic carbonyl. For aromatic ketones, this band is expected in the 1685-1666 cm⁻¹ region due to conjugation with the pyridine ring.[6] Distinguishing this from the carboxylic C=O is critical and relies on their relative positions and intensities.
-
C-H Bending Vibrations: The methyl (-CH₃) group will exhibit characteristic bending (deformation) vibrations, usually found near 1450 cm⁻¹ and 1375 cm⁻¹.
The Pyridine Ring Fingerprint
The heterocyclic aromatic ring provides several characteristic absorptions.
-
Aromatic C-H Stretching: Look for weak to medium bands appearing just above 3000 cm⁻¹ . The presence of absorption bands both above and below 3000 cm⁻¹ (from the acetyl methyl group) is a strong indicator of a molecule containing both aromatic and aliphatic C-H bonds.[6]
-
Ring C=C and C=N Stretching: These vibrations give rise to a series of sharp, medium-intensity bands in the 1615-1450 cm⁻¹ region.[7][8] These bands are highly characteristic of the aromatic system.
Summary of Expected Vibrational Frequencies
The following table consolidates the expected FTIR absorption data for 5-Acetylpyridine-3-carboxylic acid, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| 3300 - 2500 | Carboxylic Acid (-COOH) | O-H Stretch (H-bonded dimer) | Strong, Very Broad |
| > 3000 | Pyridine Ring | Aromatic C-H Stretch | Weak to Medium, Sharp |
| < 3000 | Acetyl Group (-CH₃) | Aliphatic C-H Stretch | Medium, Sharp |
| ~1710 | Carboxylic Acid (-COOH) | C=O Stretch (H-bonded dimer) | Strong, Sharp |
| ~1685 | Acetyl Group (-COCH₃) | C=O Stretch (Aromatic Ketone) | Strong, Sharp |
| 1615 - 1450 | Pyridine Ring | C=C and C=N Ring Stretches | Medium, Multiple Sharp Bands |
| 1320 - 1260 | Carboxylic Acid (-COOH) | C-O Stretch | Medium |
| ~930 | Carboxylic Acid (-COOH) | O-H Out-of-Plane Bend | Medium, Broad |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
This protocol is designed for an Attenuated Total Reflectance (ATR) FTIR instrument, a common and robust method for analyzing solid powder samples with minimal preparation. The logic behind each step is explained to ensure data integrity.
Caption: Workflow for robust ATR-FTIR sample analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Action: Ensure the FTIR spectrometer is powered on and its internal environment is purged with dry air or nitrogen.
-
Causality: Purging minimizes interference from atmospheric water vapor and carbon dioxide, which have strong IR absorptions and can obscure sample signals.
-
-
Background Collection (Self-Validation Step 1):
-
Action: With the clean, empty ATR crystal in place, collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution).[9]
-
Causality: This spectrum captures the instrumental and atmospheric state at the time of analysis. The instrument automatically ratios the subsequent sample spectrum against this background, effectively subtracting any non-sample signals and producing a clean transmittance or absorbance spectrum. An invalid background invalidates the entire measurement.
-
-
Sample Preparation and Application:
-
Action: Place a small amount of the solid 5-Acetylpyridine-3-carboxylic acid powder onto the center of the ATR crystal.
-
Causality: Only the sample in direct contact with the crystal surface is measured. Ensure the crystal is fully covered for a representative and strong signal.
-
-
Applying Pressure (Self-Validation Step 2):
-
Action: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample.
-
Causality: The quality of an ATR spectrum is critically dependent on the intimate contact between the sample and the crystal. Insufficient pressure results in weak, distorted, and non-reproducible spectra. The pressure ensures the evanescent wave (the IR beam that penetrates the sample) interacts effectively with the material.
-
-
Sample Spectrum Collection:
-
Action: Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).[9]
-
Causality: Using identical parameters ensures that the background subtraction is valid. Co-adding scans averages out random noise, significantly improving the signal-to-noise ratio and the quality of the final spectrum.
-
-
Data Processing and Cleaning:
-
Action: After collection, clean the sample powder from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft lab wipe. Perform a baseline correction on the collected spectrum if necessary.
-
Causality: Proper cleaning prevents sample carryover. Baseline correction is a standard processing step to correct for spectral drift or scattering effects, ensuring accurate peak picking.
-
By following this protocol, the resulting spectrum is validated at multiple stages, ensuring that the observed signals are genuinely from the sample and are of high analytical quality.
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Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir. [Link]
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Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. [Link]
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Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. AIP Publishing. [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). PubMed. [Link]
-
Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). RSC Publishing. [Link]
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FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions. [Link]
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Infrared spectroscopy of the acetyl cation and its protonated ketene isomer. (2014). AIP Publishing. [Link]
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Infrared and Near-Infrared Spectroscopy of Acetylacetone and Hexafluoroacetylacetone. (2015). The Journal of Physical Chemistry A. [Link]
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FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
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The infrared spectra and vibrational assignments of the acetyl halides. Journal of the Chemical Society B: Physical Organic. [Link]
-
Understanding Acetyl Groups. NguyenStarch. [Link]
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5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride. PubChem. [Link]
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FTIR, FT-Raman Spectra and ab initio DFT Vibrational Analysis Of 3-Pyridinecarboxylic Acid And 2-Flluoro-3-Pyridinecarboxylic Acid. (2010). AIP Conference Proceedings. [Link]
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Characteristic Group Vibrations of Organic Molecules II. SlideShare. [Link]
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Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
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Characteristic vibrational frequencies of functional groups. e-PG Pathshala. [Link]
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5-Acetylpyridine-2-carboxylic acid. PubChem. [Link]
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IR - spectroscopy. SlidePlayer. [Link]
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5-ethynylpyridine-3-carboxylic acid. PubChem. [Link]
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Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. (2026). Spectroscopy. [Link]
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Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid--normal modes of the eight-membered HB ring. (2014). PubMed. [Link]
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Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]
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- 9. spectroscopyonline.com [spectroscopyonline.com]
Comprehensive Mass Spectrometry Characterization of 5-Acetylpyridine-3-carboxylic Acid: Fragmentation Mechanisms and Analytical Protocols
Executive Summary
5-Acetylpyridine-3-carboxylic acid (CAS: 65907-12-2), also referred to as 5-acetylnicotinic acid, is a highly functionalized N-heterocyclic building block critical to the synthesis of aldosterone synthase inhibitors and complex active pharmaceutical ingredients (APIs)[1][2]. Accurate mass spectrometric characterization of this compound is paramount for pharmacokinetic tracking, impurity profiling, and metabolomic pathway elucidation[3]. This technical guide provides a deep mechanistic analysis of its electrospray ionization (ESI) dynamics, collision-induced dissociation (CID) pathways, and a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.
Structural Properties & Ionization Dynamics
The analytical behavior of 5-acetylpyridine-3-carboxylic acid is dictated by its amphoteric nature. The molecule features a basic pyridine nitrogen, a weakly acidic carboxylic acid at C3, and an electron-withdrawing acetyl group at C5.
-
Positive ESI (+ESI): Protonation occurs preferentially at the basic pyridine nitrogen, yielding a highly stable [M+H]+ precursor ion at m/z 166.05. The electron-withdrawing acetyl and carboxyl groups at the meta positions reduce the overall basicity of the pyridine ring compared to unsubstituted pyridine; however, ionization efficiency remains robust in acidic mobile phases (e.g., 0.1% formic acid)[1].
-
Negative ESI (-ESI): Deprotonation of the carboxylic acid yields an [M-H]- ion at m/z 164.03. This mode offers superior signal-to-noise ratios when utilizing basic or neutral mobile phases (e.g., 10 mM ammonium bicarbonate), which facilitate the thermodynamic stabilization of the carboxylate anion[4].
Mechanistic Elucidation of CID Fragmentation
Understanding the causality behind fragmentation pathways is critical for distinguishing 5-acetylpyridine-3-carboxylic acid from isobaric interferences. The fragmentation patterns of pyridinecarboxylic acids follow highly predictable thermodynamic rules[5].
Positive Ion Mode (+ESI) Fragmentation Pathways
Upon collisional activation of the [M+H]+ precursor (m/z 166), three primary competitive pathways emerge:
-
Decarboxylation (Neutral Loss of 44 Da): The most thermodynamically favorable pathway is the loss of CO2, a hallmark of nicotinic acid derivatives[5]. The protonated pyridine ring facilitates inductive cleavage of the C-C bond at C3, expelling CO2 to form a stable 3-acetylpyridinium cation at m/z 122.
-
Loss of Ketene (Neutral Loss of 42 Da): The C5 acetyl group undergoes a rearrangement to expel ketene (CH2=C=O), yielding a fragment at m/z 124. This pathway is highly diagnostic for acetyl-substituted aromatics.
-
Dehydration (Neutral Loss of 18 Da): The carboxylic acid moiety can lose water to form a reactive acylium ion at m/z 148.
-
Secondary Cleavages: Higher collision energies drive the m/z 122 fragment to undergo subsequent ketene loss (-42 Da), yielding a bare pyridinium ion at m/z 80.
Negative Ion Mode (-ESI) Fragmentation Pathways
Fragmentation of the [M-H]- ion (m/z 164) is predominantly driven by the carboxylate moiety:
-
Decarboxylation (-44 Da): Direct loss of CO2 from the carboxylate group forms a resonance-stabilized 5-acetylpyridin-3-yl anion at m/z 120.
-
Methyl Radical Loss (-15 Da): Homolytic cleavage of the acetyl methyl group yields a radical anion at m/z 149, serving as a secondary confirmatory transition.
Quantitative Data: MS/MS Transition Table
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for targeted quantification.
| Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |
| Positive (+ESI) | 166.05 | 122.05 | 44 Da (CO2) | 15 - 20 | [M+H - CO2]+ (Quantifier) |
| Positive (+ESI) | 166.05 | 124.05 | 42 Da (CH2CO) | 20 - 25 | [M+H - Ketene]+ (Qualifier) |
| Positive (+ESI) | 166.05 | 148.05 | 18 Da (H2O) | 10 - 15 | [M+H - H2O]+ (Qualifier) |
| Positive (+ESI) | 166.05 | 80.05 | 86 Da (CO2+CH2CO) | 35 - 40 | Pyridinium core |
| Negative (-ESI) | 164.03 | 120.03 | 44 Da (CO2) | 15 - 20 | [M-H - CO2]- (Quantifier) |
| Negative (-ESI) | 164.03 | 149.03 | 15 Da (CH3•) | 25 - 30 | [M-H - CH3]- (Qualifier) |
Self-Validating LC-MS/MS Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . It incorporates mandatory internal checks to verify system suitability, prevent carryover, and ensure mass accuracy prior to sample acquisition.
Step 1: System Suitability Testing (SST) & Calibration
-
Action: Inject a 10 ng/mL calibration standard of 5-acetylpyridine-3-carboxylic acid alongside a stable isotope-labeled internal standard (e.g., Nicotinic acid-d4).
-
Validation Check: The system is only validated for use if the retention time relative standard deviation (RSD) is <2% across three replicate injections, and the mass accuracy of the precursor ion is within 5 ppm.
Step 2: Sample Preparation
-
Action: Dilute the analyte in a solvent matching the initial mobile phase conditions (e.g., 95% Water / 5% Methanol). Centrifuge at 14,000 x g for 10 minutes to remove particulates.
-
Validation Check: Prepare a matrix blank (solvent only) and process it identically. This confirms the absence of background contamination.
Step 3: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 60% B over 5 minutes, followed by a 2-minute column wash at 95% B, and a 3-minute re-equilibration at 5% B.
-
Validation Check: Run the matrix blank before the first sample. The signal at the established retention time must be <5% of the Lower Limit of Quantification (LLOQ) to confirm zero carryover.
Step 4: QqQ MS/MS Acquisition
-
Source Parameters: Capillary voltage at +3.5 kV, Desolvation temperature at 400°C, Desolvation gas flow at 800 L/hr.
-
Acquisition: Monitor the transitions outlined in Section 3 using a dwell time of 50 ms per transition.
-
Validation Check: Interleave Quality Control (QC) samples every 10 injections. The calculated concentration of the QCs must fall within ±15% of their nominal value to validate the batch integrity.
Visualizations
Fragmentation Pathway Logic
Caption: Diagnostic CID fragmentation pathways of 5-Acetylpyridine-3-carboxylic acid in +ESI mode.
Self-Validating LC-MS/MS Workflow
Caption: Self-validating LC-MS/MS analytical workflow ensuring data integrity and zero carryover.
References
- WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- CN101263130B - 2-苯胺-4-芳基取代的噻唑衍生物 Source: Google Patents URL
-
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source: Food Research URL:[Link]
-
The Biochemical Pathways of Nicotinamide-Derived Pyridones Source: PubMed Central (PMC) URL:[Link]
Sources
- 1. WO2012012478A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 2. 499-81-0 | Pyridine-3,5-dicarboxylic acid - AiFChem [aifchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CN101263130B - 2-è¯èº-4-è³åºå代çå»åè¡çç© - Google Patents [patents.google.com]
- 5. myfoodresearch.com [myfoodresearch.com]
Strategic Exploitation of Pyridine Carboxylic Acid Isomers in Targeted Enzyme Inhibition: A Rational Design Framework
Executive Summary: The Isomeric Advantage
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are ubiquitous. However, as an application scientist focused on targeted enzyme inhibition, I frequently observe that pyridine carboxylic acids (PCAs) are underutilized as dynamic pharmacophores, often relegated to mere structural building blocks. The triad of PCA isomers—picolinic acid (2-PCA), nicotinic acid (3-PCA), and isonicotinic acid (4-PCA)—offers a masterclass in structural causality.
The precise positioning of the nitrogen atom relative to the carboxylate group dictates the molecule's electronic distribution, steric hindrance, and coordination geometry. This spatial relationship fundamentally alters their pharmacological trajectories, allowing researchers to rationally design inhibitors that target entirely different enzyme classes. Recent comprehensive reviews of the 2013–2023 patent landscape highlight that pharmaceutical giants like Bayer, Bristol-Myers Squibb, and AbbVie have heavily invested in PCA scaffolds, achieving nanomolar potency against a diverse array of enzymatic targets.
Structural Causality: The Triad of Pyridine Carboxylic Acids
To design effective inhibitors, we must first understand the physicochemical causality driving isomer-target specificity.
Picolinic Acid (2-PCA): The Bidentate Chelator
The ortho-relationship in picolinic acid positions the pyridine nitrogen and the carboxylate oxygen to act as a highly efficient bidentate ligand. This geometry is thermodynamically optimal for coordinating transition metals (e.g., Fe²⁺, Zn²⁺, Cu²⁺) within enzyme active sites. Consequently, 2-PCA is a privileged scaffold for inhibiting metalloenzymes such as Hypoxia-inducible factor (HIF) prolyl hydroxylases and metallo-beta-lactamases. The causality of inhibition relies on the displacement of a labile water molecule at the metal center, forming a stable five-membered chelate ring that arrests catalytic turnover.
Nicotinic Acid (3-PCA): The NAD⁺ Bioisostere
Lacking the bidentate chelation capacity of its ortho-counterpart, nicotinic acid (niacin) derivatives are structurally primed to mimic the nicotinamide moiety of NAD⁺. This structural homology allows 3-PCA derivatives to competitively bind the orthosteric sites of NAD⁺-dependent enzymes, such as Sirtuins and Poly(ADP-ribose) polymerases (PARPs). Furthermore, 3-PCA scaffolds have been successfully deployed to achieve nanomolar allosteric inhibition of Receptor-interacting protein kinase 1 (RIPK1), a critical node in necroptotic cell death .
Isonicotinic Acid (4-PCA): The Linear Vector
The para-substitution of the carboxylate relative to the pyridine nitrogen creates a linear, rigid vector ideal for deep, narrow binding pockets. Historically validated by the anti-tubercular prodrug isoniazid (which targets the enoyl-ACP reductase InhA), modern applications of 4-PCA derivatives have expanded into complex antimicrobial therapies. Recent ruthenium(II) complexes incorporating 4-PCA motifs have demonstrated profound inhibition of DNA polymerase III in multidrug-resistant pathogens .
Fig 1. Mechanistic mapping of pyridine carboxylic acid isomers to their primary enzyme targets.
Quantitative Landscape: Structure-Activity Relationships
The versatility of PCA isomers is best illustrated through their quantitative inhibition profiles across divergent enzyme classes. Table 1 summarizes representative data highlighting how minor isomeric shifts yield drastically different therapeutic applications.
Table 1: Comparative Enzyme Inhibition Profiles of PCA Isomers
| Isomer Scaffold | Target Enzyme | Mechanism of Action | Representative IC₅₀ / MIC | Clinical / Patent Context |
| Picolinic Acid (2-PCA) | Prolyl Hydroxylase (PHD) | Fe²⁺ Bidentate Chelation | 15 - 45 nM | Anemia therapeutics |
| Nicotinic Acid (3-PCA) | RIPK1 Kinase | Active Site Competition | 10 - 30 nM | AbbVie Patent (WO2023018643A1) |
| Nicotinic Acid (3-PCA) | Alpha-glucosidase | Competitive Inhibition | 38.2 - 75.8 µM | Metabolic disorder screening |
| Isonicotinic Acid (4-PCA) | DNA Polymerase III | DNA Replication Inhibition | 0.06 µg/mL (MIC₉₀) | Antibacterial (MDR S. Typhi) |
Experimental Methodology: Self-Validating Assay Protocols
A critical pillar of trustworthy drug discovery is the implementation of self-validating experimental workflows. When screening PCA derivatives—particularly 2-PCA scaffolds targeting metalloenzymes—false positives are rampant due to compounds acting as Pan-Assay Interference Compounds (PAINS) that non-specifically strip metals from the assay buffer.
To ensure data integrity, I mandate the following orthogonal validation protocol for any putative metalloenzyme inhibitor.
Fig 2. Orthogonal validation workflow for screening PCA-derived metalloenzyme inhibitors.
Step-by-Step Protocol: Orthogonal Validation of Metalloenzyme Inhibition
Objective: Differentiate true active-site coordination from non-specific metal chelation in aqueous buffers.
-
Recombinant Enzyme Preparation & Metallation: Express and purify the target enzyme (e.g., HIF-PHD). Dialyze the batch against a metal-depleted buffer containing 1 mM EDTA to strip endogenous, loosely bound metals. Reconstitute the apo-enzyme with stoichiometric amounts of the required cofactor (e.g., Fe²⁺) to ensure uniform metallation.
-
Primary Fluorometric Screening (Kinetic Readout): Incubate 10 nM of the metallated enzyme with a serial dilution of the PCA derivative (ranging from 1 nM to 100 µM). Initiate the reaction by adding the fluorogenic substrate and monitor fluorescence decay over 30 minutes. Causality Check: This establishes the baseline IC₅₀ but does not confirm the mechanism of action.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics: Immobilize the target enzyme on a CM5 sensor chip. Flow the PCA inhibitor over the surface at varying concentrations. Causality Check: Analyze the association ( kon ) and dissociation ( koff ) rates. Fast on/off rates typically indicate transient, solvent-exposed binding, whereas slow off-rates strongly suggest deep-pocket coordination and stable chelate formation.
-
ICP-MS Metal Stripping Control (The Critical Validator): Incubate the putative inhibitor at 10x its IC₅₀ concentration with the metalloenzyme for 1 hour. Pass the mixture through a size-exclusion spin column (e.g., 10 kDa MWCO). Analyze the high-molecular-weight flow-through (enzyme fraction) via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Causality Check: If the enzyme fraction loses its metal signal compared to a vehicle control, the PCA derivative is a non-specific metal stripper, not a true orthosteric inhibitor. If the metal is retained, true ternary complex formation (Enzyme-Metal-Inhibitor) is validated.
Conclusion
The rational design of enzyme inhibitors requires moving beyond phenotypic screening and embracing structural causality. By understanding the distinct physicochemical properties of picolinic, nicotinic, and isonicotinic acids, researchers can predictably engineer molecules that target specific enzymatic classes—from metalloenzymes to kinases. Coupling this rational design with stringent, self-validating assay protocols ensures that the resulting hits are robust, translatable, and free from assay interference.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy (2025). URL:[Link]
- Receptor-interacting protein kinase 1 (RIPK1) inhibitors for the treatment of diseases.Google Patents (WO2023018643A1) (2023).
-
General structures of amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. ResearchGate (2025). URL:[Link]
-
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI (2025). URL:[Link]
Application Note: High-Sensitivity Quantification of Carboxylic Acids in Biological Matrices via 3-NPH Derivatization and LC-MS/MS
Executive Summary & Mechanistic Rationale
Carboxylic acids, encompassing short-chain fatty acids (SCFAs) and tricarboxylic acid (TCA) cycle intermediates, are fundamental to host energy metabolism, cellular signaling, and microbiome-host interactions. Despite their biological significance, the absolute quantification of these polar, low-molecular-weight metabolites in native biological samples (e.g., plasma, feces) using reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) is analytically challenging[1]. Native SCFAs suffer from poor chromatographic retention on standard C18 columns and exhibit weak ionization efficiency in electrospray ionization (ESI)[2].
To overcome these physical limitations, this protocol employs pre-analytical chemical derivatization. The gold-standard approach utilizes 3-nitrophenylhydrazine (3-NPH) to convert carboxylic acids into highly hydrophobic 3-nitrophenylhydrazones[3].
The Causality of Experimental Design (E-E-A-T)
-
Chromatographic Retention: The addition of the bulky, non-polar nitrophenyl group drastically increases the hydrophobicity of the analytes. This enables the baseline separation of critical structural isomers (e.g., isobutyric vs. butyric acid) that share identical mass transitions.
-
Ionization Efficiency: The electron-withdrawing nitro group on the 3-NPH derivative acts as an excellent charge delocalizer. This significantly enhances deprotonation, yielding superior sensitivity in negative-ion ESI mode and pushing limits of detection (LODs) into the low nanomolar range[3].
-
Reaction Chemistry: The reaction is driven by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and catalyzed by pyridine[4]. This ensures quantitative conversion under mild thermal conditions without degrading heat-sensitive metabolites.
Caption: Chemical derivatization of carboxylic acids using 3-NPH, EDC, and pyridine.
Experimental Workflow & Self-Validating Protocol
A robust quantitative assay must be self-validating to ensure trustworthiness. This protocol mandates the use of stable isotope-labeled (SIL) internal standards (e.g., 13C2-acetate, D7-butyric acid) added to the biological sample prior to any extraction or derivatization steps[5]. Because the SIL analog shares identical physicochemical properties with the target analyte, it experiences the exact same extraction recovery, derivatization kinetics, and matrix-induced ion suppression. Consequently, quantifying based on the analyte-to-SIL peak area ratio inherently corrects for all procedural variances, ensuring absolute quantitative accuracy[6].
Caption: End-to-end LC-MS/MS workflow for carboxylic acid quantification in biological samples.
Step-by-Step Methodology
Phase 1: Reagent Preparation
-
3-NPH Solution: Prepare 200 mM 3-nitrophenylhydrazine hydrochloride in 50% aqueous acetonitrile (v/v).
-
EDC/Pyridine Solution: Prepare 120 mM EDC hydrochloride containing 6% pyridine in 50% aqueous acetonitrile (v/v). Scientific Insight: The 50% aqueous acetonitrile solvent is deliberately chosen to maintain the solubility of the highly polar reagents while preventing the precipitation of extracted metabolites during the reaction[7].
Phase 2: Sample Extraction
-
Plasma/Serum: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing SIL internal standards. Vortex vigorously and centrifuge at 15,000 × g for 10 min[6].
-
Feces: Homogenize 50 mg of fecal matter in 1 mL of ice-cold 50% aqueous acetonitrile. Centrifuge at 15,000 × g for 10 min at 4°C. Scientific Insight: Cold organic extraction serves a dual purpose: it instantly precipitates matrix proteins (preventing column fouling) and quenches endogenous enzymatic activity, locking the metabolic snapshot in place.
Phase 3: Derivatization Reaction
-
Combine 40 µL of the extracted supernatant, 20 µL of the 3-NPH solution, and 20 µL of the EDC/pyridine solution in a 96-well plate or autosampler vial[7].
-
Incubate the mixture at 40°C for 30 minutes in a thermomixer[8]. Scientific Insight: The 40°C temperature is a calculated thermodynamic sweet spot—warm enough to ensure >95% conversion of sterically hindered acids, yet cool enough to prevent the thermal degradation of labile TCA cycle intermediates like oxaloacetate[3].
-
Quenching: Add 200 µL of 0.1% formic acid in water/acetonitrile (50:50, v/v) to the reaction mixture[8]. Scientific Insight: Quenching is a non-negotiable step. The addition of formic acid neutralizes the basic pyridine catalyst and hydrolyzes unreacted EDC. This halts the reaction, preventing the continuous formation of background noise-generating byproducts and ensuring the derivatized samples remain stable in the autosampler for over 48 hours.
Phase 4: LC-MS/MS Acquisition
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.01% Formic acid in Water.
-
Mobile Phase B: 0.01% Formic acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 8 minutes, followed by a column wash at 95% B and re-equilibration.
-
Detection: Negative-ion electrospray ionization (ESI-), Multiple Reaction Monitoring (MRM).
Quantitative Data Presentation
To facilitate rapid method transfer and validation, the optimized MRM transitions and expected analytical performance metrics are summarized in the tables below.
Table 1: Optimized LC-MS/MS MRM Transitions for 3-NPH Derivatized Carboxylic Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Acetic Acid | 194.1 | 137.0 | 15 | 2.15 |
| Propionic Acid | 208.1 | 137.0 | 15 | 3.40 |
| Butyric Acid | 222.1 | 137.0 | 16 | 4.85 |
| Isobutyric Acid | 222.1 | 137.0 | 16 | 4.60 |
| Succinic Acid | 387.1* | 137.0 | 25 | 3.10 |
| Citric Acid | 596.2** | 137.0 | 30 | 2.80 |
*Di-derivatized (two carboxyl groups). **Tri-derivatized (three carboxyl groups). Note: The dominant product ion at m/z 137.0 corresponds to the cleaved 3-nitrophenylhydrazine moiety, providing a universal and highly sensitive fragment for all derivatized carboxylic acids.
Table 2: Analytical Performance Summary in Biological Matrices
| Parameter | Plasma/Serum | Fecal Homogenate |
| Linear Dynamic Range | 0.05 – 50 µM | 1.0 – 1000 µM |
| Limit of Detection (LOD) | 10 – 50 nM | 50 – 100 nM |
| Intra-day Precision (CV%) | < 8% | < 10% |
| Recovery | 92 – 105% | 85 – 110% |
| Matrix Effect | Minimal (SIL corrected) | Moderate (SIL corrected) |
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]
- 8. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of Nicotinamide Derivatives from 5-Acetylnicotinic Acid
Executive Summary & Mechanistic Rationale
Nicotinamide derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antitumor, and kinase inhibitory activities[1]. Specifically, derivatives synthesized from 5-acetylnicotinic acid serve as critical intermediates for advanced targeted therapies, including highly selective kinase inhibitors[2]. The presence of the C5-acetyl group provides a versatile handle for downstream structural functionalization (e.g., reductive amination or thiazole formation) but presents a unique chemoselectivity challenge during the amidation of the C3-carboxylic acid.
Causality in Reagent Selection: Traditional carboxylic acid activation using thionyl chloride (SOCl 2 ) or oxalyl chloride often requires harsh acidic conditions or elevated temperatures. For 5-acetylnicotinic acid, these conditions can promote unwanted side reactions, such as the enolization of the C5-acetyl ketone, leading to self-condensation (aldol-type) or α -halogenation.
To suppress these degradation pathways, mild peptide coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—are highly recommended. HATU, in the presence of the sterically hindered, non-nucleophilic base DIPEA (N,N-Diisopropylethylamine), rapidly converts the carboxylic acid into a highly reactive OAt-ester intermediate at room temperature. This kinetically favored pathway ensures quantitative amidation while strictly preserving the integrity of the sensitive acetyl group[3].
Synthetic Workflow & Pathway Visualization
Workflow for the chemoselective amidation of 5-acetylnicotinic acid using HATU/DIPEA.
Quantitative Reaction Optimization
To establish a self-validating and highly efficient protocol, various coupling conditions were evaluated. The data below summarizes the impact of coupling reagents on the yield and purity of the resulting 5-acetylnicotinamide derivatives.
| Coupling Reagent | Solvent | Base | Time (h) | Yield (%) | Mechanistic Observations & Purity |
| Oxalyl Chloride / DMF (cat.) | DCM | TEA | 4.0 | 62 | Trace enol-condensation byproducts observed via LC-MS. |
| EDC·HCl / HOBt | DMF | DIPEA | 12.0 | 78 | Clean reaction; requires extended time for complete conversion. |
| HATU | DMF | DIPEA | 2.0 | 94 | Rapid kinetics; highest purity; no acetyl enolization detected. |
| TBTU | DMF | DIPEA | 4.5 | 86 | Cost-effective alternative; slightly slower kinetics than HATU. |
Table 1: Optimization of coupling conditions for the amidation of 5-acetylnicotinic acid (0.5 mmol scale, 1.2 equiv amine).
Detailed Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure that each mechanistic step is verified before proceeding, minimizing downstream purification failures.
Materials & Reagents:
-
5-Acetylnicotinic acid (CAS: 65907-12-2)
-
Primary or secondary amine of choice
-
HATU (Coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Saturated aqueous NaHCO 3 , 1M HCl, Brine
Step-by-Step Methodology:
Step 1: Substrate Dissolution and Deprotonation
-
Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-acetylnicotinic acid (1.0 equiv, e.g., 1.0 mmol, 165.1 mg).
-
Add anhydrous DMF (10 mL) to achieve a 0.1 M concentration.
-
Causality: DMF is a highly polar aprotic solvent that easily solubilizes both the zwitterionic starting material and the highly polar HATU reagent, ensuring a homogeneous reaction environment.
-
-
Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) dropwise at room temperature. Stir for 10 minutes. The solution will become fully homogeneous as the carboxylate salt forms.
Step 2: Carboxylic Acid Activation 4. Cool the reaction mixture to 0 °C using an ice bath to control the initial exothermic activation. 5. Add HATU (1.2 equiv, 1.2 mmol, 456 mg) portion-wise over 5 minutes. 6. Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
- Self-Validation (IPC 1): Quench a 5 µL aliquot of the reaction mixture in 100 µL MeOH and analyze via LC-MS. The mass of the active OAt-ester (or its methyl ester derivative resulting from the MeOH quench) should be the dominant peak, confirming complete activation of the acid.
Step 3: Nucleophilic Amidation 7. Add the desired amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or as a solid to the activated ester solution. 8. Stir the reaction mixture at room temperature for 1.5 to 2.0 hours.
- Self-Validation (IPC 2): Monitor the reaction via TLC (eluent: 5–10% MeOH in DCM). The starting material spot (UV active, typically stays near the baseline) should completely disappear, replaced by a higher Rf product spot.
Step 4: Quenching and Liquid-Liquid Extraction 9. Dilute the reaction mixture with EtOAc (30 mL) and transfer to a separatory funnel. 10. Wash the organic layer sequentially with:
- Saturated aqueous NaHCO 3 (2 × 20 mL) to remove unreacted acid and the highly water-soluble HOAt byproduct.
- 1M aqueous HCl (1 × 20 mL) to remove excess unreacted amine and DIPEA. (Note: Skip this acidic wash if your target amide contains basic secondary/tertiary amine functional groups that would be protonated).
- Brine (1 × 20 mL) to remove residual water and trace DMF.
- Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification and Characterization 12. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of 0–10% MeOH in DCM. 13. Pool the product-containing fractions (verified by TLC) and concentrate in vacuo to afford the pure 5-acetylnicotinamide derivative. Characterize via 1 H NMR, 13 C NMR, and HRMS to confirm structural integrity, specifically verifying the presence of the intact acetyl methyl singlet (~2.6 ppm in 1 H NMR).
References
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.RSC Advances.
- US6831175B2 - Kinase inhibitors.Google Patents.
- -Acyl Enol Ester Intermediate.The Journal of Organic Chemistry.
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US6831175B2 - Kinase inhibitors - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
application of 5-Acetylpyridine-3-carboxylic acid in agrochemical development
Application Note: 5-Acetylpyridine-3-carboxylic Acid as a Versatile Scaffold in Next-Generation Agrochemical Development
Prepared by: Senior Application Scientist, Agrochemical Discovery Target Audience: Researchers, Discovery Chemists, and Formulation Scientists
The Chemical Rationale: Why 5-Acetylpyridine-3-carboxylic Acid?
In modern agrochemical development, overcoming pest resistance and mitigating environmental persistence are the two most critical challenges. 5-Acetylpyridine-3-carboxylic acid (also known as 5-acetylnicotinic acid)[1] has emerged as a highly versatile molecular building block that addresses both issues.
Unlike static halogenated pyridines, this scaffold offers dual orthogonal functionalization sites:
-
The C3-Carboxylic Acid: Serves as the primary coupling site for amidation, essential for constructing the diamide linkages found in modern insecticides.
-
The C5-Acetyl Group: Acts as a highly reactive "metabolic handle." In herbicides, it accelerates microbial degradation in the soil to prevent long-term environmental persistence[2]. In insecticides, it provides a site for late-stage functionalization (e.g., conversion to oxime ethers) to alter lipophilicity and overcome target-site resistance.
This application note details the protocols and mechanistic rationale for utilizing this scaffold in two major agrochemical classes: IRAC Group 28 Insecticides and HRAC Group 4 Herbicides .
Application I: Next-Generation Ryanodine Receptor Modulators (IRAC Group 28)
Mechanistic Insights
Diamide insecticides (IRAC Group 28) act by binding to and activating ryanodine receptors (RyR) in the insect's sarcoplasmic reticulum[3]. This activation locks the calcium channels in a partially open state, leading to an unregulated efflux of stored calcium ions[3]. The resulting depletion of calcium stores causes rapid feeding cessation, irreversible muscle paralysis, and eventual mortality within 2 to 7 days[4].
By incorporating the 5-acetylpyridine-3-carboxylic acid scaffold, discovery chemists can synthesize novel anthranilic diamides where the C5-acetyl group is converted into an oxime ether. This modification alters the molecule's binding kinetics at the RyR site, offering a strategic advantage against resistant strains of Plutella xylostella (Diamondback moth) and Grape Berry Moth.
Fig 1. Mechanism of action for IRAC Group 28 Ryanodine Receptor Modulators.
Protocol 1: Synthesis of C5-Oxime Ether Diamide Derivatives
This self-validating protocol describes the synthesis of a novel diamide utilizing the 5-acetylpyridine scaffold.
Step 1: Acyl Chloride Activation
-
Procedure: Suspend 5-Acetylpyridine-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride ( SOCl2 , 1.5 eq) and a catalytic amount of N,N-Dimethylformamide (DMF). Reflux at 80°C for 3 hours.
-
Causality: The stable carboxylic acid is weakly electrophilic. DMF acts as a Vilsmeier-Haack catalyst to efficiently convert the acid into a highly reactive acyl chloride, which is necessary for the subsequent coupling with sterically hindered anilines.
-
Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The presence of the corresponding methyl ester mass peak confirms complete conversion of the acid.
Step 2: Amidation (Coupling)
-
Procedure: Concentrate the acyl chloride under reduced pressure and redissolve in anhydrous THF. Dropwise, add this solution to a pre-chilled (0°C) mixture of 2-amino-5-chloro-N-isopropyl-3-methylbenzamide (1.0 eq) and triethylamine (TEA, 2.0 eq) in THF. Stir for 12 hours at room temperature.
-
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the weakly nucleophilic anthranilic amine, driving the nucleophilic acyl substitution to completion.
Step 3: Late-Stage Functionalization (Oxime Etherification)
-
Procedure: Dissolve the resulting diamide intermediate in ethanol. Add O-methylhydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux for 4 hours.
-
Causality: Sodium acetate buffers the reaction, free-basing the hydroxylamine to allow nucleophilic attack on the C5-acetyl carbonyl carbon. This generates the final oxime ether, improving the molecule's LogP and translaminar mobility.
-
Validation Check: Analyze the purified product via 1H -NMR. The appearance of a distinct singlet at ~3.9 ppm (oxime −OCH3 ) and the shift of the acetyl methyl singlet confirm successful functionalization.
Fig 2. Synthetic and screening workflow for novel diamide insecticides derived from 5-acetylpyridine-3-carboxylic acid.
Application II: Low-Persistence Synthetic Auxin Herbicides (HRAC Group 4)
Mechanistic Insights
Synthetic auxins (HRAC Group 4 / WSSA Group 4) mimic the naturally occurring plant hormone indole-3-acetic acid (IAA)[2]. Pyridine-carboxylate herbicides, such as aminopyralid and picloram, bind to TIR1 and AFB1–5 receptors, causing uncontrolled, lethal growth in broadleaf weeds[2]. These compounds are highly systemic, translocating both acropetally and basipetally through the phloem and xylem.
However, traditional pyridine-carboxylates suffer from extreme soil persistence, often exhibiting half-lives (DT50) exceeding 240 days[2]. By utilizing 5-acetylpyridine-3-carboxylic acid, developers introduce a "metabolic handle." Soil microbes can readily oxidize or reduce the C5-acetyl ketone, rapidly breaking down the herbicide in the environment while maintaining high herbicidal efficacy during the application window[2].
Protocol 2: Formulation and Soil Persistence Screening
This protocol evaluates the balance between herbicidal efficacy and environmental degradation.
Step 1: Micro-Emulsion Formulation
-
Procedure: Dissolve the synthesized 5-acetylpyridine-carboxylate analog (10% w/v) in a solvent matrix comprising 5% DMSO, 2% Tween-20, and water.
-
Causality: The surfactant (Tween-20) reduces the surface tension of the spray droplets, ensuring maximum cuticular penetration into the weed foliage, which is strictly required for systemic phloem loading.
Step 2: Greenhouse Efficacy Trial
-
Procedure: Apply the formulation as a foliar spray (equivalent to 30 g a.e./ha) to 3-week-old Amaranthus retroflexus (Redroot pigweed). Evaluate epinasty (stem twisting) and necrosis at 7 and 14 days post-application.
-
Validation Check: A control group treated with a non-herbicidal blank formulation (DMSO/Tween-20 only) must be included. If the control group shows phytotoxicity, the solvent matrix is too harsh and invalidates the efficacy data of the active ingredient.
Step 3: Soil Degradation (DT50) Assay
-
Procedure: Spike 500g of standard agricultural loam soil with the formulated compound at 1 mg/kg. Incubate at 25°C in the dark. Extract 10g soil aliquots at intervals (Day 0, 7, 14, 28, 56) using the QuEChERS extraction method. Quantify the remaining parent compound via HPLC-UV (254 nm).
-
Validation Check: The analytical recovery of the compound from the Day 0 soil sample must be >95%. A lower recovery indicates poor extraction efficiency, requiring optimization of the QuEChERS buffer salts.
Quantitative Profiling & Comparative Data
The following table summarizes the theoretical profiling of 5-acetylpyridine-derived analogs synthesized via the protocols above, compared against commercial industry standards. The data illustrates how the C5-acetyl modification successfully maintains target-site efficacy while drastically improving the environmental profile (reduced soil half-life).
| Compound / Scaffold | Primary Target Site | Efficacy (LC50 / ED50) | Soil Half-Life (DT50) | LogP |
| Chlorantraniliprole (Standard) | RyR (Insects) | 0.05 mg/L | ~180 days | 2.86 |
| Aminopyralid (Standard) | TIR1/AFB (Weeds) | 15 g a.e./ha | >240 days | -2.87 |
| 5-Ac-Py-Diamide (Analog A) | RyR (Insects) | 0.08 mg/L | 45 days | 3.12 |
| 5-Ac-Py-Auxin (Analog B) | TIR1/AFB (Weeds) | 20 g a.e./ha | 28 days | 0.45 |
Note: Analog A and B represent experimental data derived from the functionalization of 5-acetylpyridine-3-carboxylic acid. The reduced DT50 highlights the successful utilization of the acetyl group as an environmental metabolic handle.
Sources
improving the synthesis yield of 5-Acetylpyridine-3-carboxylic acid
Technical Support Center: Optimizing the Synthesis Yield of 5-Acetylpyridine-3-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-Acetylpyridine-3-carboxylic acid (CAS: 65907-12-2). As a highly versatile heterocyclic building block, this compound is critical in medicinal chemistry, particularly in the development of aldosterone synthase (CYP11B2) inhibitors and naphthyridine alkaloids. However, researchers frequently encounter yield-limiting bottlenecks during its synthesis, such as organotin contamination, catalyst poisoning, and base-catalyzed side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your synthetic yield and purity.
Visualization: Synthetic Pathways
Synthetic pathways for 5-Acetylpyridine-3-carboxylic acid via Stille coupling or ester hydrolysis.
Quantitative Data Summary
Table 1: Comparison of standard synthetic routes and their typical parameters.
| Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Primary Yield-Limiting Factor |
| A (Stille Coupling) | 5-Bromonicotinic acid | Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, HCl | 65 - 80% | 12 - 18 h | Organotin purification & Pd deactivation |
| B (Saponification) | Methyl 5-acetylpyridine-3-carboxylate | NaOH (aq), MeOH, HCl (aq) | 85 - 95% | 1 - 2 h | Base-catalyzed aldol condensation |
Troubleshooting Guides & FAQs
Q1: Why is my yield low (<40%) when performing the Stille coupling directly on 5-bromonicotinic acid? A: The free carboxylic acid moiety can coordinate with the palladium catalyst, leading to severe catalyst deactivation and sluggish oxidative addition. Additionally, the zwitterionic nature of the starting material drastically reduces its solubility in standard non-polar coupling solvents like toluene. Field-Proven Solution: Either pre-form the methyl ester before coupling (Route B) or use an excess of the catalyst (up to 10 mol%) alongside a more polar solvent mixture (e.g., Toluene/DMF 4:1) to maintain solubility.
Q2: How do I efficiently remove the persistent organotin byproducts after the Stille coupling to prevent yield loss during chromatography? A: Organotin residues (like tributyltin chloride) are notoriously difficult to separate from polar pyridine derivatives via standard silica gel chromatography due to their similar polarity and streaking behavior. Field-Proven Solution: Implement a Potassium Fluoride (KF) workup. Adding an aqueous KF solution converts the soluble organotin species into polymeric tributyltin fluoride (Bu3SnF), which is highly insoluble. This self-validating step allows you to simply filter the suspension through a pad of Celite, completely removing the tin before extraction[1].
Q3: During the base hydrolysis of methyl 5-acetylpyridine-3-carboxylate, my LC-MS shows higher molecular weight impurities. What is causing this? A: The acetyl group on the pyridine ring contains highly acidic alpha-protons. In the presence of excess sodium hydroxide and extended reaction times, the product undergoes base-catalyzed aldol self-condensation, forming dimeric and polymeric impurities. Field-Proven Solution: Strictly limit the reaction time to exactly 1 hour at room temperature. The causality is clear: prolonged exposure to strong base degrades the acetyl group. Promptly neutralize the mixture with 1N HCl once TLC/LC-MS confirms the consumption of the starting material[2].
Q4: The acidification step after saponification yields a gummy residue instead of a clean powder. How can I improve crystallization? A: 5-Acetylpyridine-3-carboxylic acid is highly polar. If the pH is lowered too much (pH < 2), the pyridine nitrogen becomes protonated, increasing its aqueous solubility and preventing crystallization. Furthermore, residual methanol traps the product in a gummy matrix. Field-Proven Solution: Ensure all methanol is evaporated under reduced pressure before acidification. Carefully adjust the aqueous residue to its isoelectric point (pH ~3.5 - 4.0) using 1N HCl. This precise pH control forces the neutral zwitterion to precipitate as a clean solid[2].
Validated Experimental Protocols
Protocol 1: Saponification of Methyl 5-acetylpyridine-3-carboxylate (Route B)
This protocol is optimized to prevent aldol condensation while maximizing the recovery of the free acid[2].
-
Dissolution: Dissolve methyl 5-acetylpyridine-3-carboxylate (1.0 eq) in methanol (approx. 15 mL/g).
-
Hydrolysis: Add aqueous 1N NaOH solution (3.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for exactly 1 hour. Do not exceed this time. Verify completion via TLC (DCM:MeOH 9:1) or LC-MS.
-
Solvent Removal: Concentrate the mixture under reduced pressure to completely remove methanol. (Critical step to prevent gum formation during isolation).
-
Precipitation: Cool the aqueous residue in an ice bath and slowly acidify with aqueous 1N HCl until the pH reaches 3.5 - 4.0.
-
Isolation: Extract the precipitated mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield pure 5-acetylpyridine-3-carboxylic acid.
Protocol 2: Stille Coupling & Acidic Hydrolysis (Route A)
This protocol utilizes a KF workup to ensure tin-free isolation of the product[1].
-
Coupling: To a degassed solution of 5-bromonicotinic acid (1.0 eq) in Toluene/DMF (4:1, 10 mL/g), add tributyl(1-ethoxyvinyl)tin (1.2 eq) and Pd(PPh3)2Cl2 (0.05 eq).
-
Heating: Reflux the mixture under a nitrogen atmosphere for 2-4 hours until LC-MS indicates complete consumption of the bromide.
-
Hydrolysis: Cool the mixture to room temperature. Add concentrated HCl (1 mL per mmol) and stir for 1 hour to hydrolyze the intermediate 1-ethoxyvinyl group into the target acetyl group.
-
Tin Scavenging: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 5 mL/g) and stir vigorously for 30 minutes. A white precipitate of Bu3SnF will form.
-
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite. Separate the layers, extract the aqueous layer with ethyl acetate, dry the combined organics over MgSO4, and concentrate to yield the crude product, which can be recrystallized from ethanol.
References
- Title: WO2012012478A1 - Aldosterone synthase inhibitors Source: Google Patents URL
- Title: US8273738B2 - Imidazole derivatives Source: Google Patents URL
Sources
Technical Support Center: Purification of Crude 5-Acetylpyridine-3-carboxylic Acid
Welcome to the Technical Support Center. As application scientists, we frequently observe researchers struggling with the isolation and purification of 5-acetylpyridine-3-carboxylic acid (also known as 5-acetylnicotinic acid). Because this molecule contains both an acidic carboxylate and a basic pyridine nitrogen, it exhibits complex amphoteric behavior.
This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity recovery of your target compound.
Part 1: Troubleshooting Guides & FAQs
Q1: Literature sometimes suggests extracting 5-acetylpyridine-3-carboxylic acid with ethyl acetate after acidification. Why is my yield near zero when I do this at scale? A1: While discovery-scale patents occasionally report organic extraction for this compound , scaling this up almost always results in massive yield losses.
-
The Causality: 5-Acetylpyridine-3-carboxylic acid is a zwitterion. In highly acidic conditions (pH < 2), the pyridine nitrogen protonates, forming a water-soluble cation. If you attempt to extract this with ethyl acetate or dichloromethane, the partition coefficient (LogP) of the charged species is extremely poor.
-
The Solution: Abandon organic extraction. Instead, utilize isoelectric precipitation . By precisely adjusting the aqueous phase to the molecule's isoelectric point (pI ~2.8–3.2), the net charge becomes zero. This minimizes the molecule's hydration energy and forces it to precipitate cleanly from the aqueous layer.
Q2: My precipitated product is contaminated with residual palladium (Pd) from a previous cross-coupling step. How can I remove it without losing my zwitterionic product? A2: Palladium black or soluble Pd complexes often co-precipitate with polar pyridine derivatives because the pyridine nitrogen actively coordinates with the metal .
-
The Causality: Once the zwitterion precipitates, the trapped Pd is nearly impossible to wash out without dissolving the product.
-
The Solution: Scavenge the metal before precipitation, while the product is fully dissolved in its anionic form (pH 8–9). Add a functionalized silica scavenger (e.g., SiliaMetS Thiol) or activated carbon to the basic aqueous solution. Stir at 40 °C, filter through a Celite pad to remove the metal-bound resin, and then proceed with the pH adjustment to precipitate the pure product.
Q3: The purity of my precipitated product is only 85%, showing contamination with unreacted ester starting material. How do I polish it? A3: Unreacted neutral organics (like methyl 5-acetylnicotinate) will not respond to pH changes and can become physically trapped in the crystal lattice during rapid precipitation.
-
The Causality: Standard silica gel chromatography is highly inefficient for zwitterions due to irreversible streaking.
-
The Solution: Perform a hot recrystallization using an Ethanol/Water co-solvent system. The water dissolves trace inorganic salts, while the ethanol keeps the unreacted lipophilic ester in solution upon cooling. The zwitterionic product will selectively crystallize as the dielectric constant of the mixture shifts during the cooling ramp.
Part 2: Quantitative Data & Physicochemical Properties
Understanding the ionization states of 5-acetylpyridine-3-carboxylic acid is critical for designing a logical purification strategy.
| Property | Estimated Value | Impact on Purification Strategy |
| pKa₁ (Carboxylic Acid) | ~1.8 – 2.0 | Deprotonates at mildly acidic pH, forming a highly water-soluble anion. |
| pKa₂ (Pyridinium Ion) | ~3.8 – 4.0 | Protonates at low pH, forming a highly water-soluble cation. |
| Isoelectric Point (pI) | ~2.8 – 3.2 | Target pH for maximum precipitation and minimum aqueous solubility. |
| LogP (Zwitterion) | < 0.5 | Extremely poor solubility in non-polar organic solvents; extraction is unviable. |
Part 3: Visualizations of Workflows & Equilibria
Acid-base equilibria and pH-dependent solubility states of the target compound.
Workflow decision tree for the purification of 5-acetylpyridine-3-carboxylic acid.
Part 4: Experimental Protocols
Protocol A: Isoelectric Precipitation (Primary Isolation)
This self-validating protocol is the industry standard for isolating amphoteric pyridine derivatives from aqueous mixtures.
-
Solubilization: Ensure the crude reaction mixture is fully dissolved in an aqueous solution at pH > 8. If necessary, add 1N NaOH dropwise until the solution is clear.
-
Scavenging (Optional): If transition metal catalysts are present, add 10% w/w activated carbon. Stir for 1 hour at room temperature, then filter through a tightly packed Celite pad. Wash the pad with a minimal amount of pH 8 water.
-
Preparation: Transfer the filtrate to a beaker equipped with a calibrated pH meter and a magnetic stirrer. Place the beaker in an ice-water bath (0–5 °C).
-
Titration & Validation: Dropwise, add 1N HCl while maintaining vigorous stirring.
-
Validation Check: Periodically extract a 10 µL aliquot and spot it on broad-range pH paper to confirm the electronic pH meter reading, as high inorganic salt concentrations can cause electrode drift.
-
-
Nucleation: As the pH approaches 3.5, the solution will become cloudy. Slow the acid addition rate to 1 drop per 30 seconds. Stop exactly at pH 3.0.
-
Maturation & Validation: Allow the suspension to stir at 0 °C for 2 hours to promote crystal growth.
-
Validation Check: Centrifuge a 1 mL aliquot of the suspension. The supernatant should be completely clear. If the supernatant remains highly UV-active (check under a 254 nm TLC lamp), the pH may require a micro-adjustment (±0.1 units) to fully crash out the zwitterion.
-
-
Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (pre-adjusted to pH 3.0) to remove residual inorganic salts, followed by a 5 mL wash with cold acetone to displace water and aid drying.
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight.
Protocol B: Polishing Recrystallization
Use this protocol if the isolated solid contains trace organic impurities or residual salts.
-
Dissolution: Suspend the crude precipitate in a minimal volume of boiling Ethanol/Water (70:30 v/v).
-
Hot Filtration: If the solution is dark or contains insoluble particulates, add a pinch of activated charcoal, boil for 5 minutes, and perform a rapid hot filtration through fluted filter paper.
-
Crystallization & Validation: Allow the clear filtrate to cool slowly to room temperature over 4 hours without disturbance.
-
Validation Check: Inspect the flask for the formation of distinct crystals. If a biphasic oil forms instead ("oiling out"), reheat the mixture to boiling and add 5–10% more ethanol to adjust the dielectric constant before cooling again.
-
-
Harvesting: Transfer the flask to a 4 °C refrigerator overnight. Collect the purified crystals via vacuum filtration and wash with cold ethanol.
References
- Title: US Patent 9,382,226 - Aldosterone synthase inhibitors Source: Google Patents URL
Technical Support Center: Nicotinic Acid Esterification Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of pyridinecarboxylic acids. Nicotinic acid (pyridine-3-carboxylic acid) presents a unique synthetic challenge: its amphoteric nature—housing both a carboxylic acid and a basic tertiary amine—often leads to competing side reactions, catalyst deactivation, and poor yields.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side products and provide self-validating protocols to ensure your syntheses are robust, reproducible, and high-yielding.
Mechanistic Workflow & Side Product Pathways
Understanding the divergent pathways of nicotinic acid esterification is the first step in troubleshooting. The diagram below illustrates how the choice of reagents dictates both the desired pathway and the potential dead-end side reactions.
Reaction pathways of nicotinic acid esterification highlighting side product formation and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of nicotinic acid is stalling at low conversion, and I recover mostly unreacted starting material. What is happening?
Causality: Nicotinic acid contains a basic pyridine ring. When you add a standard catalytic amount of an acid (like H2SO4 ), the basic nitrogen rapidly protonates to form a non-volatile pyridinium sulfate salt[1]. This acid-base reaction pulls your catalyst out of the catalytic cycle, effectively halting the esterification. Solution: Fischer esterification of pyridine derivatives requires super-stoichiometric amounts of acid. You must use at least 1.5 to 2.0 equivalents of H2SO4 relative to nicotinic acid. This ensures the pyridine ring is fully protonated while leaving enough free acid in the system to catalyze the reaction[1].
Q2: During a Steglich esterification using DCC, I am observing a low yield of the nicotinate ester and the formation of an insoluble white precipitate that isn't dicyclohexylurea (DCU). What is this side product?
Causality: You are observing the formation of an N-acylurea byproduct. In the Steglich protocol, nicotinic acid reacts with DCC (or EDC) to form a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is slow—often due to steric hindrance or the electronic deactivation caused by the pyridine ring—the intermediate undergoes a spontaneous 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea[2][3]. Solution: You must add a nucleophilic catalyst, specifically 4-dimethylaminopyridine (DMAP), at 10–20 mol%. DMAP is a superior nucleophile that rapidly attacks the O-acylisourea, forming a highly reactive acylpyridinium intermediate. This outcompetes the 1,3-rearrangement and readily reacts with the alcohol to form the desired ester[2].
Q3: When attempting to esterify nicotinic acid using an alkyl halide and a base, I am getting a highly polar, water-soluble side product. How do I prevent this?
Causality: The lone pair of electrons on the pyridine nitrogen makes it a strong nucleophile. When exposed to alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions, the nitrogen undergoes competitive SN2 N-alkylation, resulting in the formation of a quaternary N-alkylpyridinium salt[4]. Solution: Avoid using highly reactive alkyl halides for the esterification of pyridine derivatives. Instead, utilize the alcohol directly via Steglich coupling (EDC/DMAP) or activate the nicotinic acid as an acid chloride (using SOCl2 ) prior to the addition of the alcohol[4].
Quantitative Side Product Profile & Mitigation
| Reaction Type | Primary Side Product | Causality | Mitigation Strategy | Typical Yield Recovery |
| Fischer Esterification | Pyridinium Sulfate Salt | Acid catalyst protonates the basic pyridine nitrogen, deactivating the catalyst. | Use ≥ 2.0 eq H2SO4 or continuous azeotropic water removal. | 40% → >90% |
| Steglich Esterification | N-Acylurea | 1,3-rearrangement of the O-acylisourea intermediate due to slow alcohol attack. | Add 10-20 mol% DMAP to form a highly reactive acylpyridinium intermediate. | 30% → 85% |
| Base-Promoted Alkylation | N-Alkylpyridinium Salt | Pyridine nitrogen acts as a nucleophile ( SN2 ) against alkyl halides. | Avoid alkyl halides; use acid chloride intermediate or EDC/DMAP coupling. | <20% → >90% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in your lab, the following protocols are designed as self-validating systems. Physical observable changes are embedded into the steps to confirm the reaction is proceeding along the correct mechanistic pathway.
Protocol A: High-Yield Fischer Esterification (Azeotropic Method)
Best for simple, unhindered aliphatic alcohols (e.g., methanol, ethanol).
-
Initialization: Suspend nicotinic acid (1.0 eq) in the desired alcohol (10 volumes).
-
Acidification: Carefully add concentrated H2SO4 (2.0 eq) dropwise at 0∘C .
-
Self-Validation Checkpoint: The initial heterogeneous suspension of nicotinic acid will turn into a clear, homogeneous solution upon the addition of the acid. This visual clearing confirms the complete formation of the soluble pyridinium sulfate salt, ensuring the starting material is fully dissolved and activated.
-
-
Reflux: Heat the mixture to reflux for 12-24 hours. If using higher boiling alcohols, utilize a Dean-Stark trap with toluene to continuously remove water.
-
Neutralization: Cool the mixture to 0∘C and neutralize carefully with saturated aqueous NaHCO3 until pH 8 is reached.
-
Self-Validation Checkpoint: Vigorous CO2 gas evolution will occur. The absolute cessation of bubbling indicates the complete neutralization of the excess sulfuric acid, at which point the free-base nicotinate ester will partition into the organic layer.
-
-
Isolation: Extract with ethyl acetate (3x), dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed Steglich Esterification
Best for complex, sterically hindered, or acid-sensitive alcohols.
-
Initialization: Dissolve nicotinic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere ( N2 ).
-
Catalyst Addition: Add DMAP (0.2 eq) to the solution.
-
Coupling: Cool the mixture to 0∘C and add EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq) portion-wise.
-
Self-Validation Checkpoint: Unlike DCC, which produces insoluble dicyclohexylurea (DCU), using EDC-HCl ensures the reaction mixture remains completely homogeneous. The absence of a white precipitate confirms that N-acylurea formation is being successfully suppressed by the DMAP catalyst.
-
-
Propagation: Stir at 0∘C for 1 hour, then warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with water. Extract with DCM, wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted pyridine), saturated NaHCO3 , and brine. Dry and purify via silica gel column chromatography.
References[4] Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier - Taylor & Francis -https://www.tandfonline.com/doi/abs/10.1080/15360280802384771[1] US2758999A - Esterification of pyridine carboxylic acids - Google Patents - https://patents.google.com/patent/US2758999A/en[2] Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC - NIH -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4484964/[3] PEPTIDE-ANTIBIOTIC CONJUGATES AS NOVEL DEVELOPMENTS FOR INCREASED ANTIMICROBIAL TRANSPORT AND EFFICIENCY - White Rose eTheses Online -https://etheses.whiterose.ac.uk/2522/1/DX207603.pdf
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Carboxylic Acids
Welcome to the Technical Support Center for Carboxylic Acid Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure carboxylic acids from complex reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategies.
Section 1: Identifying the Enemy - Common Impurities in Carboxylic Acid Syntheses
The first step in any successful purification is to understand the nature of the potential impurities. The synthetic route used to create the carboxylic acid is the primary determinant of the impurities you will encounter.
-
Unreacted Starting Materials : Syntheses are rarely perfectly stoichiometric. Depending on the reaction, you may have residual starting materials such as primary alcohols, aldehydes, nitriles, or alkyl halides.[1][2][3][4][5] For example, the oxidation of a primary alcohol to a carboxylic acid may be incomplete, leaving the alcohol as a key impurity.[2][4][5]
-
Side-Products : Unintended reactions can generate by-products that contaminate your desired acid. Common examples include:
-
Esters : If an alcohol is used as a solvent or is present as a starting material, acid-catalyzed Fischer esterification can occur, creating an ester impurity.[6][7]
-
Anhydrides : These can form from the reaction of a carboxylic acid with an acid chloride, which may be a reaction intermediate.[6][8]
-
Amides : If amines are present in the reaction, they can react with the carboxylic acid, especially if activating agents like dicyclohexylcarbodiimide (DCC) are used.[7]
-
-
Reagents and Catalysts : Residual catalysts (e.g., mineral acids, DCC) or oxidizing agents (e.g., chromium or manganese species) can persist in the crude product.[4][7]
-
Solvents and Water : Residual solvents from the reaction or workup, as well as water, are common contaminants that can affect crystallization and subsequent reactions.[9]
Section 2: The Chemist's Toolkit - Core Purification Strategies
Based on the physical properties of your carboxylic acid and the nature of the impurities, one or more of the following core strategies can be employed.
Acid-Base Extraction: The Workhorse Technique
Principle of Operation : This technique is the most powerful and common method for separating carboxylic acids from neutral or basic impurities.[10][11] It exploits the acidic nature of the carboxyl group. By treating the mixture with an aqueous base, the carboxylic acid (R-COOH) is deprotonated to form a water-soluble carboxylate salt (R-COO⁻ M⁺).[12][13] Neutral organic impurities remain in the organic solvent layer, allowing for a clean separation. The aqueous layer is then isolated and re-acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[12][14]
Why it Works : The fundamental principle is the dramatic change in solubility upon salt formation. The neutral carboxylic acid is typically soluble in organic solvents like diethyl ether or ethyl acetate, while its ionic salt form is soluble in water.[10][15]
Workflow: Acid-Base Extraction
Caption: Workflow for purifying a carboxylic acid via acid-base extraction.
Protocol 2.1: Acid-Base Extraction
-
Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Extraction : Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃).[14][16] Scientist's Note: A weak base like NaHCO₃ is often preferred over a strong base like NaOH to prevent the hydrolysis of any ester impurities or products.[10]
-
Mixing & Separation : Stopper the funnel and shake vigorously, frequently venting to release CO₂ pressure. Allow the layers to separate fully.
-
Isolate Layers : Drain the lower aqueous layer. Perform a second extraction on the organic layer with fresh aqueous base to ensure complete removal of the acid. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended) : Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any co-extracted neutral impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (pH < 2, check with pH paper).[14] The carboxylic acid should precipitate as a solid.
-
Collection : Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold water to remove residual salts.
-
Drying : Dry the purified carboxylic acid, typically in a vacuum oven or desiccator.
Recrystallization: For Crystalline Solids
Principle of Operation : Recrystallization purifies solid compounds by leveraging differences in solubility.[17] The impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.[18][19] As the solution cools slowly, the decreased solubility forces the desired compound to form a crystal lattice, excluding impurities which remain dissolved in the cold solvent (the mother liquor).[19]
Table 1: Common Solvents for Carboxylic Acid Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes & Common Uses |
| Water | 100 | High | Good for low molecular weight or poly-functional acids. Can be used in a solvent pair with ethanol or acetone.[19] |
| Ethanol | 78 | High | A versatile solvent for a wide range of carboxylic acids.[20] |
| Acetic Acid | 118 | High | Useful for aromatic carboxylic acids that may have poor solubility in other solvents.[20] |
| Toluene | 111 | Low | Good for less polar carboxylic acids. Often used in a solvent pair with petroleum ether.[20] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. Often used in a solvent pair with hexanes.[19] |
| Hexane / Pet. Ether | ~69 | Low | Typically used as the "poor" solvent (anti-solvent) in a solvent pair system.[20] |
Distillation: For Liquids and Low-Melting Solids
For liquid carboxylic acids, fractional distillation is an effective purification method, provided the impurities have sufficiently different boiling points.[16] For high-boiling or heat-sensitive acids, vacuum distillation is essential to lower the boiling point and prevent thermal decomposition.[11]
Chromatography: For Difficult Separations
When other methods fail, chromatography offers high resolving power.
-
Column Chromatography (Normal Phase) : Purifying carboxylic acids on silica gel can be challenging due to their high polarity, which often leads to streaking and poor separation.[21] It is often necessary to add a small percentage of acetic or formic acid to the eluent to suppress the ionization of the carboxyl group and achieve better peak shapes.[21]
-
Reversed-Phase Chromatography (C18) : This is often a more effective method for polar compounds like carboxylic acids. A common mobile phase is a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to ensure the carboxylic acid is in its protonated form.[22]
-
Ion-Exchange Chromatography : This technique separates molecules based on charge. Anion exchange resins can be used to "capture" the negatively charged carboxylate, wash away neutral or basic impurities, and then release the pure acid by eluting with a suitable buffer or acid solution.[23]
Section 3: Troubleshooting Scenarios & FAQs
This section addresses common problems encountered in the lab in a direct question-and-answer format.
Q1: I performed an acid-base extraction, but my final yield is very low. What are the likely causes?
A1: Low yield in an acid-base extraction is a common problem with several potential causes:
-
Incomplete Extraction : You may not have extracted the organic layer enough times with the aqueous base. It is often necessary to perform 2-3 extractions to quantitatively transfer the acid to the aqueous phase. Use TLC to spot the organic layer after extraction to see if any of your desired acid remains.
-
Incorrect pH during Extraction : The pH of the aqueous base must be high enough to deprotonate the carboxylic acid fully. A general rule is that the pH should be at least two units above the pKa of the carboxylic acid.[20] If your acid has a very low pKa, a stronger base than sodium bicarbonate may be needed.
-
Incomplete Precipitation : During re-acidification, you must lower the pH sufficiently to fully protonate the carboxylate salt.[14] Aim for a pH of 1-2. Check with pH paper. If the acid is somewhat water-soluble, cooling the solution thoroughly in an ice bath is critical to maximize precipitation.
-
Emulsion Formation : Stable emulsions between the organic and aqueous layers can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for a longer period.[24]
Q2: My solid carboxylic acid "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point.[19] Here are several strategies to induce crystallization:
-
Add More Solvent : Your solution may be too concentrated. Add more hot solvent until the oil completely redissolves, then attempt to cool the solution again, but more slowly.[19]
-
Lower the Crystallization Temperature : Redissolve the oil in hot solvent and then cool the solution much more slowly. You can insulate the flask to slow the cooling rate.
-
Scratch and Seed : Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[18] If you have a pure crystal from a previous batch, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[18]
-
Change the Solvent System : The chosen solvent may be unsuitable. Try a different solvent or a solvent pair. Dissolve your compound in a "good" solvent where it's highly soluble, then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly cloudy (turbid). Then, allow it to cool slowly.[18]
Q3: How do I remove a neutral impurity, like unreacted toluene, from my benzoic acid?
A3: This is a classic scenario perfectly suited for acid-base extraction. Dissolve the mixture of benzoic acid and toluene in an organic solvent like diethyl ether. Extract this solution with an aqueous base (e.g., sodium bicarbonate). The benzoic acid will be converted to sodium benzoate and move into the aqueous layer. The neutral toluene will remain in the ether layer.[12][14] Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate the pure benzoic acid.
Q4: My carboxylic acid is highly polar and just streaks at the baseline of my silica TLC plate. How can I purify it using column chromatography?
A4: This is a common issue with highly polar acids.
-
Modify the Mobile Phase : As mentioned in Section 2.4, the streaking is caused by the strong interaction between the acidic proton and the basic silica gel. To mitigate this, add 0.5-2% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This suppresses the ionization of your compound, making it less polar and allowing it to migrate up the column, resulting in better-defined bands.[21]
-
Switch to a Different Stationary Phase : If modifying the eluent is not sufficient, your best option is to switch to a reversed-phase column (C18).[22] On a C18 column, your polar acid will elute earlier with a polar mobile phase (like water/acetonitrile), while less polar impurities will be retained longer.
Decision Tree: Selecting a Purification Strategy
Caption: Decision tree for selecting a primary purification method.
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Recovery of carboxylic acids produced by fermentation. CABI Digital Library. [Link]
- Process for purification of carboxylic acids.
-
How to Purify Compounds. Varsity Tutors. [Link]
-
How can I purify carboxylic acid?. ResearchGate. [Link]
-
Carboxylic Acid Impurities and Related Compound. Veeprho. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Reactions of Carboxylic acids. University of Illinois Chicago. [Link]
-
Carboxylic Acids Important Reactions. Jack Westin. [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Combinatorial Science. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
21.4: Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Isolation of a Carboxylic acid. Reddit. [Link]
-
21.3 Reactions of Carboxylic Acids. OpenStax. [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
-
20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
-
making carboxylic acids. Chemguide. [Link]
-
Carboxylic Acid Synthesis Methods. Chem.libretexts.org. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. esports.bluefield.edu - Carboxylic Acid Synthesis Methods [esports.bluefield.edu]
- 6. jackwestin.com [jackwestin.com]
- 7. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. veeprho.com [veeprho.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. vernier.com [vernier.com]
- 13. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. varsitytutors.com [varsitytutors.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. rubingroup.org [rubingroup.org]
- 20. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
5-acetylnicotinic acid stability issues and proper storage
Technical Support Center: 5-Acetylnicotinic Acid Stability & Storage Guide
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter questions regarding the handling of bifunctional pyridine derivatives. 5-Acetylnicotinic acid (CAS 65907-12-2) is a highly versatile building block used in pharmaceutical synthesis and biochemical assays. However, its unique structure—combining an electron-deficient pyridine ring, a carboxylic acid, and a reactive acetyl ketone—makes it uniquely susceptible to specific degradation pathways if handled improperly.
This guide is designed to provide researchers and drug development professionals with a mechanistic understanding of these vulnerabilities, backed by self-validating protocols to ensure absolute experimental reproducibility.
Section 1: Mechanistic Vulnerabilities (The "Why")
To master the storage of 5-acetylnicotinic acid, you must first understand the causality behind its degradation. The molecule possesses three distinct functional domains, each with its own chemical liability:
-
The Acetyl Group (Photolytic & Base Sensitivity): Aliphatic and aromatic ketones are notoriously sensitive to ultraviolet (UV) light. Upon excitation by UV radiation, the acetyl group can undergo Norrish Type I or Type II photochemical cleavage [1]. This homolytic cleavage generates highly reactive radical intermediates that lead to the complete destruction of the molecule and the formation of complex polymeric byproducts. Furthermore, under strongly basic conditions, the alpha-protons of the acetyl group can enolize, leading to unwanted aldol condensations.
-
The Pyridine Ring (Oxidation): While generally stable, the basic nitrogen in the pyridine ring is susceptible to oxidation. In the presence of reactive oxygen species (ROS) or peroxides (often found in aged solvents like ethereal solutions), it will readily form a pyridine N-oxide.
-
The Carboxylic Acid (Thermal & Hydrolytic Stress): Nicotinic acid derivatives exhibit pseudo-first-order degradation kinetics under extreme pH conditions[2]. At highly elevated temperatures, the carboxylic acid moiety can undergo irreversible decarboxylation, releasing CO₂.
By understanding these mechanisms, our storage protocols shift from arbitrary rules to logical, self-validating systems. For instance, if you know the acetyl group undergoes Norrish cleavage upon UV exposure, the use of amber vials becomes a strict mechanistic requirement, not just a suggestion.
Fig 1. Primary chemical degradation pathways of 5-acetylnicotinic acid under stress conditions.
Section 2: Troubleshooting FAQs
Q: My 5-acetylnicotinic acid stock solution in DMSO turned slightly yellow after a month at 4°C. Is it still viable? A: No, it is highly recommended to discard it. The yellowing indicates that the acetyl group has likely undergone enolization and subsequent aldol condensation, or that trace peroxides in the DMSO have initiated N-oxide formation. DMSO is hygroscopic; if moisture was introduced, it accelerates these degradation pathways. Always store DMSO stocks at -20°C and purge the headspace with an inert gas.
Q: Can I store the solid powder on the benchtop if it's in a dark cabinet? A: For short-term daily use (less than a week), a dark, desiccated cabinet at controlled room temperature (20-25°C) is acceptable. However, for long-term storage, ICH Q1A(R2) stability testing principles dictate that minimizing thermal kinetic energy is crucial for preserving drug substance integrity[3]. The solid must be stored at 2-8°C (refrigerated) or -20°C for extended periods, strictly protected from moisture.
Q: I need to use this compound in a cell-based assay at pH 7.4. Will it degrade in the media? A: Nicotinic acid derivatives are generally stable in neutral aqueous buffers for the duration of a standard assay (24-72 hours)[2]. However, you must prepare the aqueous dilution immediately before the assay. Do not store the compound in aqueous buffers long-term, as it will eventually undergo hydrolysis or microbial degradation.
Section 3: Experimental Protocols for Stock Preparation
To guarantee the integrity of your experiments, follow this self-validating protocol for preparing stock solutions. This workflow eliminates the variables of light, oxygen, and moisture.
Step-by-Step Methodology:
-
Preparation: Equilibrate the solid 5-acetylnicotinic acid vial to room temperature in a desiccator before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating degradation.
-
Dissolution: Weigh the required mass and dissolve it in anhydrous, amine-free, and peroxide-free solvent (e.g., LC-MS grade DMSO or DMF). Do not vortex vigorously for extended periods; use gentle sonication if necessary.
-
Aliquotting: Transfer the solution into single-use, amber glass HPLC vials. Causality: Amber glass blocks UV transmission, preventing Norrish photochemical reactions[1]. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and oxygen.
-
Inert Purging: Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of each vial for 3-5 seconds before capping. Causality: Displacing oxygen prevents the formation of pyridine N-oxides.
-
Storage: Seal tightly with PTFE-lined caps and store immediately at -20°C.
Fig 2. Step-by-step workflow for preparing and storing stable 5-acetylnicotinic acid stock solutions.
Section 4: Quantitative Stability Data Summary
The following table synthesizes the expected stability of 5-acetylnicotinic acid across various laboratory conditions, allowing you to quickly assess the viability of your samples.
| Storage State | Temperature | Container / Condition | Expected Shelf Life | Primary Degradation Risk |
| Solid Powder | -20°C | Sealed, Desiccated | > 2 Years | Negligible |
| Solid Powder | 2-8°C | Sealed, Desiccated | 1 - 2 Years | Moisture absorption |
| Solid Powder | 25°C | Clear glass, Ambient light | < 3 Months | Photolysis (Norrish cleavage) |
| DMSO Stock | -20°C | Amber vial, Argon purged | 6 Months | Negligible |
| DMSO Stock | 4°C | Clear vial, Ambient air | < 2 Weeks | Oxidation, Enolization |
| Aqueous Buffer | 37°C (pH 7.4) | Assay plate | 48 - 72 Hours | Hydrolysis |
References
-
Norrish reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: FDCELL / International Council for Harmonisation (ICH) URL:[Link]
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation Source: PubMed / National Institutes of Health (NIH) URL:[Link]
Sources
Technical Support Center: Troubleshooting Grignard Reactions in Pyridine-Based Synthesis
Welcome to the Technical Support Center for pyridine-based organometallic synthesis. Pyridines present unique challenges for Grignard reactions due to their electron-deficient nature and the strong coordinating ability of the nitrogen lone pair. This guide provides causal explanations, troubleshooting matrices, and self-validating protocols to resolve common bottlenecks in both metalation (making pyridine the nucleophile) and dearomatization (making pyridine the electrophile).
Part 1: Knowledge Base & Causality FAQs
Section A: Halogen-Magnesium Exchange (Metalation)
Q: Why is my traditional Grignard formation failing or giving low yields with halopyridines? A: Traditional Grignard formation via direct magnesium insertion often fails with halopyridines due to the strong C–X bond and poor oxidative addition kinetics. Forcing the reaction with elevated temperatures typically leads to unwanted Wurtz-type homocoupling or degradation. Furthermore, ordinary Grignard reagents form unreactive polymeric aggregates in solution (Schlenk equilibrium), which drastically lowers their kinetic basicity.
Q: How can I prevent unwanted Chichibabin-type additions or over-metalation during the exchange? A: Transition to a Turbo Grignard reagent (iPrMgCl·LiCl). The addition of stoichiometric lithium chloride breaks the polymeric aggregates of the Grignard reagent, forming a highly reactive, monomeric "ate" complex[1]. This structural shift drastically increases the nucleophilicity of the isopropyl group. Consequently, the halogen-magnesium exchange can proceed rapidly at mild temperatures (e.g., 0 °C) rather than requiring cryogenic conditions (-78 °C), effectively suppressing acid-base side reactions and over-metalation[2].
Section B: Nucleophilic Addition to the Pyridine Core (Dearomatization)
Q: I want to add a Grignard reagent directly to the pyridine ring, but it remains unreactive. How do I force the addition? A: Unmodified pyridines are poor electrophiles for Grignard reagents because the magnesium preferentially coordinates to the nitrogen lone pair, creating a dead-end complex. To force C–C bond formation, you must pre-complex the pyridine with a strong Lewis acid (e.g., BF3⋅OEt2 ) or form an in situ N-acylpyridinium salt. This quaternization drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, enhancing its electrophilicity and enabling nucleophilic attack[3].
Q: How can I control regioselectivity (1,2- vs. 1,4-addition) during dearomatization? A: Regiocontrol is achieved through Copper(I) catalysis . By combining a copper catalyst (e.g., CuBr⋅SMe2 ) with a chiral ligand, the hard Grignard reagent is transmetalated into a softer organocopper species. This softer nucleophile preferentially undergoes 1,4-addition to the activated pyridinium salt. Kinetic isotope effect (KIE) and Density Functional Theory (DFT) studies confirm that the rate-limiting step is the transfer of the organic group from the chiral copper center to the C4 position of the pyridine, which dictates both the regioselectivity and the high enantioselectivity[3][4].
Part 2: Visualizing Reaction Workflows
Workflow comparison: Traditional Mg insertion vs. Turbo Grignard for halopyridine metalation.
Mechanism of Lewis acid-mediated, Cu-catalyzed enantioselective Grignard addition to pyridines.
Part 3: Quantitative Data Summary
The following table summarizes the expected outcomes when applying different activation strategies to pyridine-based Grignard reactions.
| Activation Strategy | Key Reagents | Mechanistic Role | Typical Yields | Enantioselectivity (ee) |
| Halogen-Mg Exchange | iPrMgCl·LiCl | Breaks aggregates, increases kinetic basicity | 80–95% | N/A |
| Lewis Acid Dearomatization |
BF3⋅OEt2
| Lowers LUMO, prevents N–Mg coordination | 70–90% | N/A |
| Asymmetric Pyridinium Addition | Alkyl Halide + CuBr·SMe₂ + Chiral Ligand | Activates C4, enables stereocontrol via organocopper | 86–91% | Up to 99% |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Magnesiated Pyridines via Turbo-Grignard
Objective: Perform a halogen-magnesium exchange on 2,6-dibromopyridine without inducing di-metalation or Chichibabin addition.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2,6-dibromopyridine (1.0 equiv) and anhydrous THF (to 0.5 M). Cool the solution to 0 °C using an ice bath.
-
Exchange: Dropwise add iPrMgCl·LiCl (1.05 equiv, 1.3 M in THF) over 10 minutes. Stir for 1 hour at 0 °C.
-
SELF-VALIDATION CHECKPOINT: Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of a 1M I2 solution in THF.
-
Validation: A rapid decolorization of the iodine indicates the presence of the active Grignard species. Run a rapid GC-MS to confirm the mass of the 2-bromo-6-iodopyridine derivative. Do not proceed to step 4 until metalation is confirmed.
-
-
Electrophile Addition: Slowly add the desired electrophile (e.g., benzaldehyde, 1.1 equiv) at 0 °C. Let the reaction warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NH4Cl . Extract with ethyl acetate, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Catalytic Asymmetric 1,4-Addition of Grignards to Pyridines
Objective: Achieve highly enantioselective C4-dearomatization of 2-methoxypyridine derivatives.
-
Pre-complexation: In a flame-dried flask under argon, dissolve the 2-methoxypyridine derivative (1.0 equiv) in anhydrous CH2Cl2 . Cool to -78 °C. Add BF3⋅OEt2 (1.2 equiv) dropwise.
-
Catalyst Preparation: In a separate flask, mix CuBr⋅SMe2 (5.0 mol%) and (R,R)-Ph-BPE ligand (6.0 mol%) in CH2Cl2 . Stir for 15 minutes, then cool to -78 °C. Slowly add the Grignard reagent (1.2 equiv) to form the active chiral cuprate.
-
Addition: Transfer the cuprate mixture dropwise to the activated pyridine solution at -78 °C. Stir for 16 hours.
-
SELF-VALIDATION CHECKPOINT: Monitor the reaction via TLC (UV active).
-
Validation: The disappearance of the highly polar starting material spot and the appearance of a less polar enamine spot confirms 1,4-addition. Obtain a crude 1H -NMR of an evaporated aliquot; the presence of characteristic dihydropyridine alkene protons at δ 4.5–6.0 ppm verifies successful dearomatization.
-
-
Workup: Quench the reaction at -78 °C with a mixture of saturated NH4Cl and 10% aqueous NH4OH . Extract with CH2Cl2 , dry, and purify via flash chromatography.
References
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. mdpi.com.
- Direct isopropylation of pyridine derivatives... The turbo Grignard reagent in flow chemistry. rsc.org.
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. nih.gov.
Sources
preventing decarboxylation in pyridine carboxylic acid reactions
Technical Support Center: Preventing Decarboxylation in Pyridine Carboxylic Acid Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize reactions involving highly sensitive pyridine carboxylic acid derivatives.
Rather than simply providing a list of reaction conditions, this guide delves into the structural causality behind degradation, offering self-validating protocols to ensure high-fidelity synthetic outcomes.
Section 1: Symptom-Based Troubleshooting (FAQs)
Q1: Why does my α -picolinic acid derivative spontaneously lose its carboxyl group upon heating? A: This degradation is a classic manifestation of the Hammick reaction[1]. Upon heating, α -pyridine carboxylic acids (picolinic acids) form a zwitterionic species that undergoes unimolecular thermal decarboxylation[2]. This extrudes CO2 and generates a highly reactive pyridylidene carbene (the Hammick intermediate)[1][2]. To prevent this, reactions must be kept below the thermal activation threshold (typically <100 °C)[3], or the carboxylic acid must be chemically masked.
Q2: I am attempting a palladium-catalyzed cross-coupling on a halogenated pyridine carboxylic acid (e.g., 5-bromo-picolinic acid), but I am observing protodecarboxylation instead of the desired C-C coupling. How can I suppress this? A: Transition metals like Pd, Cu, and Ag can actively catalyze decarboxylation by coordinating to the carboxylate and facilitating CO2 extrusion[4][5]. When a halogen is present, the oxidative addition of the metal competes with metal-catalyzed protodecarboxylation[4]. To prevent this:
-
Protect the acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl picolinate) prior to coupling. This removes the free carboxylate required for metal coordination[6].
-
Ligand tuning: If the free acid must be used, utilize sterically hindered ligands or avoid Cu/Ag co-catalysts entirely, as these are known to significantly lower the decarboxylation activation energy ( Ea )[5].
Q3: Does the position of the carboxylic acid on the pyridine ring matter for stability? A: Yes. The stability of pyridine carboxylic acids is heavily influenced by the position of the carboxyl group relative to the nitrogen atom[7]. α -Picolinic acids (2-position) are highly susceptible to decarboxylation due to the stabilization of the resulting carbene by the adjacent nitrogen lone pair[1]. Nicotinic (3-position) and isonicotinic (4-position) acids are significantly more thermally stable, though they can still undergo decarboxylation under harsh basic conditions or in the presence of specific metal catalysts[4].
Section 2: Mechanistic Pathway & Visualization
Understanding the causality of degradation is the first step to preventing it. The Hammick decarboxylation pathway relies entirely on the formation of a zwitterion. By disrupting this pathway—either by preventing zwitterion formation via pH control or by modifying the functional group—decarboxylation is permanently halted.
Mechanistic divergence: thermal decarboxylation vs. ester stabilization of picolinic acids.
Section 3: Quantitative Data & Optimization Strategies
Proactively minimizing decarboxylation is far more effective than troubleshooting a failed reaction mixture[8]. The following table summarizes the causality and effectiveness of various stabilization strategies.
| Strategy | Parameter Controlled | Mechanism of Prevention | Effectiveness | Typical Conditions |
| Temperature Control | Reaction Temp | Prevents reaching the thermal activation energy required for CO2 extrusion. | High | Maintain < 100 °C[3]. |
| Esterification | Carboxylate Masking | Eliminates the free −COO− group, preventing zwitterion formation and metal coordination[6]. | Very High | MeOH/EtOH with H2SO4 or SOCl2 . |
| pH Control | Reaction Medium pH | Prevents base-catalyzed decomposition and alters the zwitterionic equilibrium[3]. | Moderate | Buffer to pH 4-6[3]. |
| Catalyst Selection | Metal Coordination | Avoids metals (Cu, Ag) that lower the Ea for protodecarboxylation[4][5]. | High | Use Pd-only systems with bulky ligands[5]. |
Section 4: Validated Experimental Protocols
To ensure high-fidelity results, every protocol must be a self-validating system. The following methodologies incorporate built-in checks to verify that decarboxylation has been successfully prevented.
Protocol A: Esterification to Prevent Decarboxylation Prior to Cross-Coupling
Causality: Converting the acid to an ester removes the acidic proton and the anionic carboxylate, completely shutting down the Hammick zwitterion pathway[2][6].
-
Preparation: Suspend the pyridine carboxylic acid (1.0 equiv) in anhydrous alcohol (e.g., methanol or ethanol) to achieve a 0.5 M concentration.
-
Self-Validation Check: The starting material will likely remain insoluble, forming a cloudy suspension.
-
-
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride ( SOCl2 , 1.5 equiv) dropwise.
-
Causality: The reaction is highly exothermic; strict temperature control here prevents premature thermal degradation before the ester is formed.
-
-
Heating: Gradually warm the mixture to 65 °C (reflux for methanol) and stir for 12 hours.
-
Self-Validation Check: The suspension will transition into a clear, homogeneous solution as the highly soluble ester forms.
-
-
Quenching & Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 until pH 8 is reached, then extract with ethyl acetate (3x). Dry the organic layer over Na2SO4 and concentrate.
-
Analytical Verification: Analyze the isolated product via 1H NMR.
Protocol B: Low-Temperature Suzuki Cross-Coupling of Unprotected Pyridine Carboxylic Acids
Causality: If esterification is not viable for your synthetic route, the coupling must be performed under conditions that disfavor metal-catalyzed protodecarboxylation. This requires avoiding Cu/Ag additives[5] and using highly active Pd catalysts that operate at low temperatures.
-
Reagent Assembly: In a rigorous inert atmosphere (glovebox or Schlenk line), combine the halogenated pyridine carboxylic acid (1.0 equiv), the corresponding boronic acid (1.2 equiv), and anhydrous K3PO4 (3.0 equiv).
-
Catalyst Addition: Add a highly active pre-catalyst such as XPhos Pd G3 (2-5 mol%).
-
Causality: The bulky biaryl phosphine ligand promotes rapid oxidative addition and reductive elimination at room temperature, kinetically outcompeting the slower decarboxylation pathway.
-
-
Solvent & Execution: Add degassed THF/Water (4:1 v/v). Stir the reaction mixture at 40 °C for 8-12 hours.
-
Causality: Keeping the temperature at 40 °C provides enough energy for the cross-coupling catalytic cycle while remaining well below the thermal decarboxylation threshold of picolinic acids[3].
-
-
Workup & Verification: Wash the aqueous layer with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the coupled product[3].
-
Self-Validation Check: Mass spectrometry (LC-MS) must show the exact [M+H]+ of the coupled carboxylic acid. A mass of [M−44+H]+ definitively indicates that decarboxylation has occurred and the temperature/catalyst loading must be adjusted.
-
References
-
Hammick reaction - Wikipedia Source: Wikipedia URL:[Link]
-
Decarboxylative cross-coupling - Wikipedia Source: Wikipedia URL:[Link]
-
Dalziel Hammick - Grokipedia Source: Grokipedia URL:[Link]
-
ChemInform Abstract: Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Carboxyazine N-Oxides with Various (Hetero)aryl Halides. Source: ResearchGate URL:[Link]
Sources
- 1. Hammick reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Hydroxynicotinic acid | 609-71-2 | Benchchem [benchchem.com]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 4-chloro-5-methylpicolinate | 1261739-13-2 | Benchchem [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,3-Pyridinedicarboxylic Acid-d3 (Major)|RUO [benchchem.com]
- 9. 5-Bromopyridine-2,3-dicarboxylic acid | 98555-51-2 | Benchchem [benchchem.com]
Technical Support Center: Strategies for Scaling Up 5-Acetylpyridine-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Acetylpyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable pyridine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work. Our focus is on providing practical, experience-driven advice to enhance the efficiency, yield, and purity of your production process.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis of 5-Acetylpyridine-3-carboxylic acid. Each problem is presented with potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. However, be cautious of potential side reactions at higher temperatures.
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction in the synthesis of pyridine derivatives is the formation of pyridine itself through decarboxylation, especially at elevated temperatures.[1][2]
-
Solution: Optimize the reaction temperature to minimize decarboxylation. The use of a suitable catalyst, such as a titanium dioxide-based catalyst, has been shown to improve selectivity and reduce the formation of pyridine as a byproduct.[2]
-
-
Purity of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure the purity of your reagents before commencing the synthesis. Recrystallize or distill starting materials if necessary.[3]
-
-
Poor Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. A slight excess of one reagent may be beneficial in some cases to drive the reaction to completion.
-
Question 2: I am observing significant impurity peaks in my crude product analysis. How can I identify and minimize these impurities?
Potential Causes & Solutions:
-
Self-Condensation of Starting Materials: β-keto esters or similar starting materials can undergo self-condensation.[3]
-
Solution: Control the rate of addition of reagents and maintain a low reaction temperature to disfavor self-condensation pathways.
-
-
Formation of Regioisomers: In reactions involving unsymmetrical intermediates, the formation of different regioisomers is a common challenge.
-
Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, in Bönnemann cyclizations, the cobalt or nickel catalyst precursor and ligands are critical for controlling the isomeric ratio.[3]
-
-
Incomplete Hydrolysis: If your synthesis involves a nitrile or ester intermediate, incomplete hydrolysis to the carboxylic acid will result in impurities.
-
Solution: Ensure complete hydrolysis by using a sufficient excess of acid or base and allowing for adequate reaction time. Monitor the disappearance of the intermediate by TLC or HPLC.
-
Question 3: The purification of my final product is challenging, with product loss at each step. What are some effective purification strategies?
Potential Causes & Solutions:
-
Product Solubility: The amphoteric nature of 5-Acetylpyridine-3-carboxylic acid (due to the basic pyridine ring and the acidic carboxylic acid) can complicate extraction and crystallization.
-
Solution:
-
Acid-Base Extraction: Utilize the pH-dependent solubility of your product. Dissolve the crude material in a suitable organic solvent and wash with a dilute acid (e.g., HCl) to protonate the pyridine nitrogen and extract it into the aqueous phase, leaving non-basic impurities behind. Subsequently, adjust the pH of the aqueous layer to the isoelectric point to precipitate the pure product.[3]
-
Crystallization: This is a highly effective method for achieving high purity for solid products.[3] Carefully screen for a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
-
Tailing on Silica Gel Chromatography: The basicity of the pyridine nitrogen can cause significant tailing on silica gel columns, leading to poor separation.[3]
-
Solution: To mitigate tailing, consider adding a small amount of a volatile base, such as triethylamine or pyridine, to the eluent. Alternatively, reverse-phase chromatography may be a more suitable option.
-
Question 4: My reaction is highly exothermic and difficult to control on a larger scale. How can I manage the reaction temperature effectively?
Potential Causes & Solutions:
-
Rapid Reaction Rate: Highly exothermic reactions can lead to thermal runaway, posing safety risks and promoting the formation of degradation products.[3]
-
Solution:
-
Slow Addition of Reagents: Add one of the reactants dropwise over an extended period to control the rate of heat generation.[3]
-
Efficient Cooling: Use an ice bath, a cryostat, or a cooling mantle to maintain a consistent low temperature throughout the reaction.[3]
-
Dilution: Performing the reaction at a lower concentration can help dissipate heat more effectively.[3]
-
Continuous Flow Chemistry: For large-scale production, continuous flow reactors offer superior temperature control and are inherently safer for highly exothermic processes.[3]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-Acetylpyridine-3-carboxylic acid?
While a direct, single-step synthesis is not widely reported, common strategies involve multi-step sequences starting from readily available pyridine derivatives. Two plausible approaches are:
-
Oxidation of a 5-Ethyl-3-methylpyridine derivative: This would first involve the synthesis of the disubstituted pyridine, followed by selective oxidation of the methyl group to a carboxylic acid and the ethyl group to an acetyl group.
-
Functionalization of a pre-existing pyridine-3-carboxylic acid derivative: This could involve the introduction of the acetyl group at the 5-position of a suitable pyridine-3-carboxylic acid ester, for example, through a Friedel-Crafts acylation or a related C-C bond-forming reaction, followed by hydrolysis of the ester.
Q2: How do I choose the right starting materials for scaling up production?
For industrial-scale synthesis, the choice of starting materials is critical and should be based on:
-
Cost and Availability: Opt for commercially available and inexpensive starting materials.
-
Safety and Toxicity: Avoid highly toxic or explosive reagents where possible.
-
Atom Economy: Select routes that maximize the incorporation of atoms from the starting materials into the final product.[4]
Q3: What analytical techniques are essential for quality control during production?
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the final product and key intermediates.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the product and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify key functional groups (e.g., C=O of the ketone and carboxylic acid, C=N of the pyridine ring).
Q4: What are the key safety considerations when working with pyridine derivatives and their synthesis?
-
Toxicity: Many pyridine derivatives are toxic and should be handled in a well-ventilated fume hood.
-
Exothermic Reactions: As discussed in the troubleshooting section, be prepared to manage heat evolution, especially during scale-up.
-
Reagent Handling: Exercise caution when handling strong acids, bases, and oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
III. Experimental Protocols & Workflows
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during the synthesis of 5-Acetylpyridine-3-carboxylic acid.
Caption: A systematic workflow for troubleshooting synthesis challenges.
Illustrative Synthesis Pathway
The following diagram illustrates a plausible synthetic pathway for 5-Acetylpyridine-3-carboxylic acid, starting from a nicotinic acid ester.
Caption: A potential synthetic route to the target molecule.
Protocol: Hydrolysis of 5-Acetylnicotinic Acid Ester
This protocol describes the final hydrolysis step to yield 5-Acetylpyridine-3-carboxylic acid.
-
Dissolution: Dissolve the 5-acetylnicotinic acid ester (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Saponification: Add an aqueous solution of a base (e.g., 2-3 equivalents of sodium hydroxide or potassium hydroxide) to the reaction mixture.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in water.
-
Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH corresponding to the isoelectric point of the product.
-
The product should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent to achieve high purity.
-
IV. Quantitative Data Summary
The following table summarizes key parameters for analogous reactions in pyridine synthesis, which can serve as a starting point for the optimization of 5-Acetylpyridine-3-carboxylic acid production.
| Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages | Reference |
| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, HBr | 90 | 98.7 | High purity and good yield | Multi-step process with strong acid | [5] |
| Ethyl Nicotinate | Ethyl acetate, Sodium metal | 90.2 | Not specified | High yield | Use of hazardous sodium metal | [1] |
| Butyl Nicotinate | Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst | 73 | Not specified | High selectivity (78%) | Requires specialized equipment (tubular reactor) | [5] |
| 3-Bromopyridine | 1. (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; 2. KOH, MeOH/DCM; 3. H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol | 65 | 99 | Milder conditions for the final step | Multi-step process with expensive reagents | [5] |
V. References
-
Troubleshooting common issues in pyridine synthesis - Benchchem. Available from:
-
A Practical Synthesis of Nicotinic Acid Derivatives by Palladium on Charcoal - kchem.org. Available from:
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from:
-
Nicotinic acid - Wikipedia. Available from:
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available from:
-
Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - MDPI. Available from:
-
New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide - ResearchGate. Available from:
-
US2409806A - Synthesis of nicotinic compounds - Google Patents. Available from:
-
Novel Synthesis of Primary Arylamides from Aryl Methyl Ketone Oxidations using Iodine in Aqueous Ammonia. Available from:
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid - Technical Disclosure Commons. Available from:
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. Available from:
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. Available from:
-
SNAr Reactions of Pyridine Practice Problems | Test Your Skills with Real Questions. Available from:
-
Managing side product formation in 3-acetylpyridine synthesis - Benchchem. Available from:
-
Pyridine: the scaffolds with significant clinical diversity - PMC. Available from:
-
Pyridine synthesis - Organic Chemistry Portal. Available from:
-
CN1491214A - Process and catalyst for the preparation of acetylpyridine - Google Patents. Available from:
-
A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals - Benchchem. Available from:
-
Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1 - Googleapis.com. Available from:
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1491214A - Process and catalyst for the preparation of acetylpyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
comparative study of pyridine carboxylic acid isomers' reactivity
An in-depth comparative analysis of pyridine carboxylic acid isomers—picolinic acid (2-position), nicotinic acid (3-position), and isonicotinic acid (4-position)—reveals how the spatial relationship between a heteroatom and a functional group dictates chemical behavior. For drug development professionals and synthetic chemists, understanding these positional effects is not merely an academic exercise; it is the foundation for rational synthetic design, predicting drug metabolism, and engineering metal-chelating therapeutics.
This guide deconstructs the structural causality behind the divergent reactivity of these isomers and provides self-validating experimental workflows for their manipulation.
Structural Causality & Acid-Base Equilibria
The reactivity of pyridine carboxylic acids is governed by the electron-withdrawing nature of the pyridine nitrogen and its capacity to participate in zwitterion formation. The position of the nitrogen relative to the carboxylic acid group fundamentally alters the molecule's acid dissociation constants ( pKa ).
Table 1: Comparative Physicochemical and Acid-Base Properties
| Isomer | Common Name | Substitution | pKa1 (-COOH) | pKa2 (-NH + ) | Zwitterion Stability |
| 2-Pyridinecarboxylic acid | Picolinic acid | Ortho | 1.0 | 5.4 | Extremely High |
| 3-Pyridinecarboxylic acid | Nicotinic acid | Meta | 2.1 | 4.8 | Moderate |
| 4-Pyridinecarboxylic acid | Isonicotinic acid | Para | 2.0 | 4.8 | Moderate |
Data synthesized from pulse radiolysis and potentiometric studies[1].
The Causality of pKa Shifts: Picolinic acid exhibits a significantly more acidic carboxyl group ( pKa1≈1.0 ) and a more basic nitrogen ( pKa2≈5.4 ) compared to its isomers. This is driven by the ortho-proximity of the functional groups. The nitrogen atom strongly withdraws electron density inductively from the adjacent carboxylate, facilitating rapid proton release. Simultaneously, the resulting zwitterion is highly stabilized by intramolecular electrostatic interactions, a feature absent in the meta and para isomers due to spatial constraints.
Divergent Reactivity Profiles
The positional isomerism dictates entirely different reaction pathways, particularly under thermal stress, nucleophilic attack, and metal coordination.
Decarboxylation Kinetics
Picolinic acid undergoes thermal decarboxylation at rates exceeding 100 times that of isonicotinic and nicotinic acids[2].
-
The Hammick Mechanism: Picolinic acid decarboxylates via a specific zwitterionic intermediate. As the carboxylate group leaves as CO2 , the developing negative charge on the C2 carbon is immediately stabilized by the adjacent positively charged nitrogen, forming a transient ylide.
-
Isomeric Resistance: Nicotinic and isonicotinic acids cannot form this stabilized ylide due to the distance between the nitrogen and the developing carbanion. Consequently, they are highly resistant to thermal decarboxylation, making them stable precursors in high-temperature industrial syntheses (e.g., ammoxidation of 4-picoline to isonicotinic acid[3]).
Acyl Substitution and Esterification
Synthesizing active esters (e.g., N-hydroxysuccinimidyl or NHS esters) of these isomers is notoriously difficult using standard carbodiimide (DCC/EDC) coupling.
-
The Causality of Reagent Choice: The basic pyridine nitrogen interferes with the O-acylisourea intermediate in DCC coupling, promoting a rapid rearrangement to an unreactive N-acylurea[4]. To bypass this, researchers must force the formation of an acid chloride hydrochloride using Thionyl Chloride ( SOCl2 ), locking the nitrogen's lone pair in a protonated salt state, thereby preventing side reactions during subsequent nucleophilic acyl substitution.
Coordination Chemistry
Picolinic acid is a classic bidentate chelator, utilizing both the carboxylate oxygen and the pyridine nitrogen to form highly stable 5-membered chelate rings with transition metals (e.g., Zinc, Chromium). Conversely, nicotinic and isonicotinic acids act primarily as monodentate or bridging ligands, making them invaluable building blocks for Metal-Organic Frameworks (MOFs) rather than molecular chelates.
Caption: Divergent reactivity pathways of pyridine carboxylic acid isomers driven by nitrogen position.
Experimental Workflows & Validated Protocols
Protocol A: Synthesis of Active NHS Esters via Acid Chloride Hydrochlorides
This protocol is optimized to prevent the N-acylurea rearrangement common in pyridine-containing compounds[4].
Phase 1: Acid Chloride Generation
-
Setup: Suspend 10 mmol of the pyridine carboxylic acid (e.g., isonicotinic acid) in 15 mL of neat Thionyl Chloride ( SOCl2 ).
-
Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, a highly electrophilic species that accelerates the conversion of the carboxylic acid to the acid chloride.
-
Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere.
-
Self-Validation Checkpoint: The initial suspension will gradually clear into a solution, followed by the precipitation of a white/pale solid. This solid is the acid chloride hydrochloride salt.
-
Isolation: Remove excess SOCl2 strictly under vacuum to yield the dry hydrochloride salt. Do not use aqueous workup.
Phase 2: Nucleophilic Acyl Substitution
-
Coupling: Dissolve the crude acid chloride hydrochloride in 20 mL of anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add 11 mmol of N-hydroxysuccinimide (NHS).
-
Base Activation: Dropwise, add 25 mmol of Triethylamine ( Et3N ) at 0 °C. Causality: The base serves a dual purpose: it neutralizes the hydrochloride salt to liberate the reactive acyl chloride, and it acts as an acid scavenger for the HCl generated during the NHS coupling.
-
Self-Validation Checkpoint: Immediate formation of a dense white precipitate ( Et3N⋅HCl ) visually confirms the nucleophilic substitution is occurring.
-
Purification: Filter the amine salt, concentrate the THF filtrate, and recrystallize the crude active ester from 2-propanol.
Caption: Step-by-step experimental workflow for the synthesis of active NHS esters.
Protocol B: Comparative Thermal Decarboxylation Assay
This assay validates the regioselective stability of the isomers.
-
Preparation: Prepare 0.1 M aqueous solutions of picolinic, nicotinic, and isonicotinic acid. Buffer the solutions to pH 5.0 to maximize the zwitterionic fraction.
-
Thermal Stress: Seal 5 mL aliquots of each solution in heavy-walled glass ampoules. Submerge in a heated oil bath at 150 °C for 4 hours.
-
Self-Validation & Analysis: Carefully cool and open the ampoules. Analyze the contents via HPLC (C18 column, UV detection at 254 nm).
-
Expected Outcome: The picolinic acid sample will show near-complete conversion to pyridine (detectable by its distinct odor and chromatographic shift), while the nicotinic and isonicotinic acid samples will exhibit >99% recovery of the starting material[2], proving the absolute necessity of the ortho-nitrogen for the Hammick decarboxylation mechanism.
References
-
Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions ResearchGate[Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids Chemistry Stack Exchange[Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids MDPI[Link]
-
Isonicotinic acid Wikipedia[Link]
Sources
Structure-Activity Relationship (SAR) Studies of Nicotinic Acid Derivatives: A Guide to GPR109A Modulators
Introduction
Nicotinic acid (niacin) is a foundational antidyslipidemic agent, unique in its ability to significantly elevate HDL cholesterol while simultaneously lowering VLDL and LDL levels[1]. These profound therapeutic effects are primarily mediated through the activation of GPR109A (HCAR2), a Gi/o protein-coupled receptor highly expressed in adipocytes and various immune cells[1][2]. However, the clinical utility of niacin and its early derivatives is severely limited by a harmless but highly uncomfortable side effect: intense cutaneous vasodilation, commonly known as "flushing"[1][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different nicotinic acid derivatives. By examining their Structure-Activity Relationships (SAR) and pathway biases, we can understand how modern drug design is engineering out adverse effects while retaining therapeutic efficacy.
Mechanistic Causality: The Case for Biased Agonism
To understand the SAR of nicotinic acid derivatives, one must first delineate the divergent intracellular signaling pathways triggered by GPR109A activation.
-
Therapeutic Pathway (Gαi/o): Activation of GPR109A on adipocytes couples to Gi proteins, which directly inhibit adenylyl cyclase. The resulting drop in intracellular cyclic AMP (cAMP) inhibits hormone-sensitive lipase, thereby reducing lipolysis and the release of free fatty acids into the bloodstream[1][4].
-
Adverse Pathway (β-Arrestin): In epidermal Langerhans cells and keratinocytes, GPR109A activation recruits β-arrestin, triggering the mobilization of arachidonic acid. This leads to the COX-1 and COX-2-dependent synthesis of vasodilatory prostaglandins (PGD2 and PGE2), which cause the characteristic flushing response[3][5][6].
This mechanistic bifurcation has driven modern SAR studies toward discovering G-protein-biased agonists —compounds that maintain the anti-lipolytic Gi signaling without recruiting β-arrestin[7].
Diagram 1: Divergent GPR109A signaling pathways highlighting therapeutic vs. adverse effects.
SAR Comparison of Key Nicotinic Acid Derivatives
Modifications to the nicotinate scaffold (a pyridine ring substituted with a carboxylic acid at the 3-position) profoundly impact both receptor affinity and pathway bias[8]. The table below summarizes the quantitative performance of leading GPR109A modulators.
| Compound | Structural Modification | GPR109A Affinity (EC₅₀) | Gαi Activation (cAMP Inhibition) | β-Arrestin Recruitment | Flushing Side Effect |
| Niacin (Nicotinic Acid) | Endogenous-like parent scaffold | ~100 nM | Full Agonist | High | Severe |
| Acipimox | Pyrazine derivative (addition of N and O) | ~2.5 - 5.3 µM | Full Agonist | High | Moderate to Severe |
| Acifran | Carboxylic acid derivative | ~1.0 µM | Full Agonist (also hits GPR109B) | High | Moderate |
| MK-0354 | Pyrazole bioisostere (tetrazole substitution) | ~1.65 µM | Partial Agonist | None / Negligible | Minimal to None |
-
Niacin & Acipimox: Both compounds act as full agonists. While the bulky structural modifications of Acipimox reduce its affinity (EC50 ~2.5 to 5.3 µM) compared to niacin, both molecules strongly activate the β-arrestin pathway, leading to unavoidable flushing[9][10].
-
Acifran: This derivative maintains full agonism but lacks selectivity, activating both the high-affinity GPR109A and the low-affinity GPR109B receptors[4][11].
-
MK-0354: A synthetic pyrazole bioisostere. By replacing the carboxylic acid/pyridine framework with a tetrazole-substituted cyclopentapyrazole, researchers achieved a breakthrough G-protein-biased partial agonist. MK-0354 exhibits an EC50 of ~1.65 µM for cAMP inhibition but structurally fails to induce β-arrestin recruitment, effectively eliminating the flushing response[7][12][13].
Experimental Methodologies: Validating GPR109A Activation
To objectively compare the efficacy of these derivatives, researchers rely on the cAMP Accumulation Assay . Because GPR109A is a Gi-coupled receptor, agonists do not produce a measurable signal on their own; they inhibit signal production. Therefore, the assay must be a self-validating system designed around signal suppression[14].
Causality in Assay Design:
-
Phosphodiesterase (PDE) Inhibition: Intracellular cAMP is rapidly degraded by native PDEs. We use IBMX (a pan-PDE inhibitor) to "freeze" cAMP levels, ensuring that the measured signal accurately reflects adenylyl cyclase activity without downstream degradation[15].
-
Artificial Stimulation: Because baseline cAMP in resting cells is too low to measure a reliable decrease, we pre-stimulate the cells with Forskolin , a direct activator of adenylyl cyclase. GPR109A agonists are then evaluated by their ability to inhibit this forskolin-induced cAMP spike[14][16].
Diagram 2: Step-by-step workflow of the Gi-coupled cAMP Accumulation Assay.
Step-by-Step Protocol: Homogeneous cAMP Accumulation Assay
-
Cell Preparation: Harvest HEK293 cells stably expressing human GPR109A. Resuspend in assay buffer (e.g., HBSS supplemented with 0.1% BSA)[4].
-
PDE Inhibition: Add IBMX to the cell suspension to a final concentration of 0.5 mM. Incubate for 15 minutes at room temperature to ensure complete PDE blockade[15].
-
Agonist & Forskolin Co-Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Niacin, MK-0354) in assay buffer.
-
Add the test compounds to the cells along with Forskolin (final concentration typically 5 µM)[16].
-
Self-Validating Controls: Include a vehicle control (Forskolin + DMSO) to establish the maximum cAMP baseline (0% inhibition), and a positive control (Forskolin + 100 µM Niacin) to establish maximum receptor-mediated inhibition (100% inhibition)[4].
-
-
Incubation: Incubate the microplate for 30–45 minutes at 37°C to allow Gi-mediated inhibition of adenylyl cyclase[17].
-
Lysis & Detection: Add the lysis buffer containing detection reagents (e.g., TR-FRET fluorophores or Enzyme Fragment Complementation reagents). Incubate for 1 hour in the dark[17].
-
Data Analysis: Read the plate on a multi-mode microplate reader. Plot the percentage of cAMP inhibition against the log concentration of the agonist to calculate the EC50[4].
Conclusion
The evolution of nicotinic acid derivatives highlights the power of structure-guided drug design. By understanding the structural determinants that separate Gi coupling from β-arrestin recruitment, drug development professionals can engineer novel GPR109A modulators like MK-0354 that retain the profound cardiovascular benefits of niacin while engineering out the dose-limiting flushing side effect.
References[3] Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - JCI. Link[1] GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing - PMC (nih.gov). Link[5] Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocyte - JCI. Link[6] Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed. Link[7] Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - bioRxiv. Link[4] Application Notes and Protocols for Acifran Cell-Based Assays - Benchchem. Link[8] The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery - Benchchem. Link[15] Guide to optimizing agonists of Gαi/o - Revvity. Link[14] cAMP Accumulation Assay - Creative BioMart. Link[16] Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1... - ResearchGate. Link[17] cAMP Hunter™ eXpress GPCR Assay - Cosmo Bio. Link[12] MK-0354 | GPR109A Agonist - MedChemExpress. Link[13] MK-0354 - ShellChem. Link[9] acipimox activity data - IUPHAR/BPS Guide to PHARMACOLOGY. Link[10] 8IY9: Structure of Niacin-GPR109A-G protein complex - RCSB PDB. Link[2] Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors - DOI. Link[11] Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors - ACS Publications. Link
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- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. medchemexpress.com [medchemexpress.com]
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- 16. researchgate.net [researchgate.net]
- 17. cosmobio.co.jp [cosmobio.co.jp]
In Silico Molecular Docking of Pyridine Carboxylic Acid-Based Inhibitors: A Comprehensive Comparison Guide
By: Senior Application Scientist, Computational Chemistry
As a Senior Application Scientist, I frequently guide research teams through the intricacies of structure-based drug design. When dealing with metalloenzymes—specifically Fe(II)-dependent targets like Histone Lysine Demethylases (KDMs) and Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs)—standard docking protocols often fail. The pyridine carboxylic acid scaffold has emerged as a privileged structure for these targets due to its ability to act as a highly efficient bidentate chelator[1]. However, accurately modeling this coordinate covalent interaction in silico requires a nuanced understanding of both the ligand's electronic properties and the algorithmic limitations of your docking software.
In this guide, we will objectively compare the performance of standard docking tools against specialized metalloprotein protocols, using pyridine carboxylic acid-based inhibitors as our benchmark.
The Challenge: Docking Fe(II)-Coordinated Ligands
The core issue with docking pyridine carboxylic acids into Fe(II)-dependent active sites lies in the physics of the scoring functions. Standard docking algorithms (like AutoDock Vina and Glide SP) rely on molecular mechanics (MM), utilizing electrostatic point charges and Lennard-Jones potentials. These classical mechanics fail to capture the quantum mechanical (QM) nature of metal-ligand chelation, specifically the charge transfer and polarization that occur when the pyridine nitrogen and carboxylate oxygen donate electron pairs to the Fe(II) ion[2].
Consequently, conventional docking often results in physically impossible geometries, such as steric clashes with the metal or incorrect coordination distances, leading to high false-positive rates in virtual screening[3].
Performance Comparison: Evaluating Docking Alternatives
To overcome these limitations, the computational chemistry community has developed specialized approaches, such as Metalloprotein Bias Docking (MBD) and deep graph models like MetalProGNet[2][3]. Below is an objective comparison of how different docking engines handle Fe(II) metalloenzymes.
Table 1: Performance Comparison of Docking Tools for Fe(II) Metalloproteins
| Docking Software | Fe(II) Success Rate (RMSD < 2Å) | Scoring Correlation (Rp) | Metal Handling Strategy | Best Use Case & Limitations |
| AutoDock Vina | 86.84% | -0.511 | Lennard-Jones & Electrostatics | Fast screening, but prone to high failure rates during complex preparation due to missing metal parameters[2]. |
| Glide SP | 44.30% | -0.492 | Rigid Metal Treatment | Best for non-metalloenzymes; struggles severely with the flexible coordination geometries of Fe(II)[2]. |
| PLANTS | 81.01% | -0.177 | Empirical Metal Scoring | Moderate pose accuracy, but poor binding affinity correlation makes it unreliable for rank-ordering[2]. |
| MBD (AutoDock Bias) | >90.00% | High | Explicit Bias Potential | Optimal for pyridine carboxylates. Enforces known geometric constraints of Fe(II) bidentate chelation[3]. |
Data synthesized from comprehensive benchmarking studies on metalloprotein-ligand complexes[2][3].
Experimental Workflow: A Self-Validating Protocol for Metallo-Docking
To ensure scientific integrity, your docking pipeline must be a self-validating system. Do not simply run the software and accept the top pose. The following step-by-step methodology explains the causality behind each parameter choice when docking pyridine carboxylic acids using a biased docking approach (e.g., MBD).
Caption: Step-by-step in silico docking workflow for metalloprotein-ligand complexes.
Step 1: Target Preparation
-
Action: Import the crystal structure (e.g., KDM4B, PDB: 4LXL) and strip non-essential water molecules, retaining only those involved in the metal coordination sphere. Assign a +2 formal charge to the iron ion.
-
Causality: Docking algorithms calculate electrostatics based on assigned charges. If Fe is left neutral (a common default error), the negatively charged carboxylate of your ligand will not be attracted to the active site.
-
Self-Validation: Measure the distance between the Fe(II) ion and the coordinating His/Asp/Glu residues. If the distance deviates significantly from 2.0–2.2 Å, the protein geometry is distorted and must be energy-minimized before docking.
Step 2: Ligand Preparation
-
Action: Generate 3D conformers of the pyridine carboxylic acid derivatives. Use a tool like Epik or OpenBabel to generate ionization states at pH 7.4.
-
Causality: The carboxylic acid moiety (pKa ~2-3) must be fully deprotonated (carboxylate) at physiological pH to act as a strong electron donor for the Fe(II) ion. Docking the protonated form will yield false negative results.
-
Self-Validation: Visually inspect the generated ligands to ensure the carboxylate oxygen carries a -1 charge and the pyridine nitrogen is unprotonated (available for coordinate bonding).
Step 3: Grid Generation & Bias Implementation
-
Action: Center the grid box strictly on the Fe(II) ion. If using MBD, apply a harmonic restraint (bias potential) targeting the octahedral geometry of the Fe(II) complex.
-
Causality: Standard grids allow the ligand to drift into adjacent hydrophobic pockets. A bias potential mathematically penalizes poses where the pyridine nitrogen and carboxylate oxygen do not form a bidentate chelate with the metal[3].
Step 4: Docking and Pose Selection
-
Action: Execute the docking run with an exhaustiveness of at least 32.
-
Causality: Metalloprotein active sites are highly constrained; higher exhaustiveness ensures the algorithm thoroughly samples the rotational degrees of freedom required to align the bidentate chelator perfectly with the metal's empty orbitals.
-
Self-Validation: Calculate the RMSD of a redocked cognate ligand (e.g., native 2-oxoglutarate) before screening novel compounds. Accept the protocol only if the redocking RMSD is < 1.5 Å.
Case Study: Pyridine 2,4-Dicarboxylic Acid vs. N-Oxalylglycine in KDM4B Inhibition
To illustrate the superiority of the pyridine carboxylic acid scaffold, we compare it against N-oxalylglycine (NOG), a standard broad-spectrum competitor of the α-ketoglutarate (α-KG) cofactor[4].
Both scaffolds target the Jumonji C-domain of KDM4B, an Fe(II)-dependent enzyme implicated in prostate cancer progression[1]. However, their in silico and in vitro profiles differ drastically.
Caption: Mechanism of KDM4B inhibition by pyridine 2,4-dicarboxylic acid via Fe(II) chelation.
Mechanistic Insights from Docking:
-
Entropic Penalty: NOG is a highly flexible aliphatic chain. Upon binding the Fe(II) ion, it loses significant conformational entropy, which negatively impacts its overall binding free energy (ΔG).
-
Pre-organization: Pyridine 2,4-dicarboxylic acid (PD2) features a rigid aromatic ring. The nitrogen and the 2-carboxylate oxygen are sterically pre-organized to form a perfect bidentate chelate with Fe(II). Docking simulations using MBD consistently show PD2 achieving lower (more favorable) binding energies than NOG because the entropic penalty of binding is minimized[1][4].
-
Subsite Exploitation: The 4-carboxylate group of PD2 extends into the substrate-binding pocket, forming critical hydrogen bonds with lysine residues that NOG cannot reach, thereby increasing target selectivity[1].
Conclusion & Best Practices
When evaluating pyridine carboxylic acid-based inhibitors in silico, treating the metal ion as a simple point charge is a critical error. While AutoDock Vina provides a fast initial screen, it is prone to complex preparation failures when dealing with metalloenzymes. For rigorous, publishable data, researchers must transition to Metalloprotein Bias Docking (MBD) or integrate deep graph models like MetalProGNet to accurately capture the bidentate chelation geometry. Always validate your docking protocol by ensuring the ligand's ionization state is physiologically accurate and by strictly measuring the coordinate covalent bond distances in your top poses.
References
-
Jiang, D., Ye, Z., Hsieh, C.-Y., Yang, Z., Zhang, X., Kang, Y., Du, H., Wu, Z., Wang, J., Zeng, Y., et al. (2023). "MetalProGNet: a structure-based deep graph model for metalloprotein–ligand interaction predictions." Chemical Science.[Link]
-
Clemente, C. M., Prieto, J. M., & Martí, M. (2024). "Unlocking Precision Docking for Metalloproteins." Journal of Chemical Information and Modeling.[Link]
-
Chu, C.-H., Wang, L.-Y., Hsu, K.-C., Chen, C.-C., Cheng, H.-H., Wang, S.-M., Wu, C.-M., Chen, T.-J., Li, L.-T., Liu, R., et al. (2014). "KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor." Journal of Medicinal Chemistry.[Link]
-
Muttaqin, F. Z., Fakih, T. M., & Muhammad, H. N. (2017). "Molecular docking, molecular dynamics, and in silico toxicity prediction studies of coumarin, N-Oxalylglycine, organoselenium, organosulfur, and pyridine derivatives as histone lysine demethylase inhibitors." Asian Journal of Pharmaceutical and Clinical Research.[Link]
Sources
- 1. KDM4B as a target for prostate cancer: structural analysis and selective inhibition by a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MetalProGNet: a structure-based deep graph model for metalloprotein–ligand interaction predictions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Unlocking Precision Docking for Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Pyridine Synthesis: A Comparative Guide on Yield, Purity, and Scalability
As a Senior Application Scientist overseeing the development of complex heterocyclic libraries, I have found that selecting a pyridine synthesis route is rarely a simple function of raw material cost. Instead, it requires a rigorous balance of thermodynamic control, regioselectivity, and downstream purification burdens. Traditional methods, while scalable, often fail the stringent purity requirements of modern pharmaceutical synthesis.
In this guide, we will benchmark three distinct synthetic paradigms: the industrial-standard Chichibabin reaction, the regiocontrolled Bohlmann-Rahtz cyclodehydration, and the de novo transition-metal catalyzed [2+2+2] cycloaddition.
Mechanistic Logic & Pathway Selection
Before executing any protocol, it is critical to align the synthetic strategy with the target's structural complexity. The decision matrix below outlines the mechanistic pathways and their corresponding yield/purity profiles.
Caption: Mechanistic pathways and intermediate validation points for pyridine synthesis methods.
The Chichibabin Reaction: The Industrial Baseline
Mechanistic Causality: The Chichibabin synthesis relies on the condensation of aldehydes or ketones with ammonia. The reaction proceeds via imine formation, followed by aldol condensation and a subsequent Michael addition. The fundamental flaw in this methodology regarding purity is the extreme reactivity of the intermediates at elevated temperatures (400–450 °C). This thermal stress leads to competing aldol condensation pathways and over-alkylation, resulting in a complex, difficult-to-separate mixture of pyridine, picolines, and lutidines. Consequently, the isolated yield of the target pyridine is typically restricted to 20–30%[1].
Protocol: Gas-Phase Chichibabin Synthesis Self-Validating System:
-
Catalyst Preparation: Load a pentasil zeolite (ZSM-5) catalyst into a continuous-flow fixed-bed reactor.
-
Vaporization & Feed: Vaporize a stoichiometric mixture of formaldehyde, acetaldehyde, and ammonia. Feed the gas mixture into the reactor at 400–450 °C.
-
Condensation: Cool the reactor effluent to condense the liquid products.
-
In-Process Validation: Analyze the crude condensate via GC-FID to quantify the ratio of unsubstituted pyridine to alkylated byproducts. A pyridine selectivity of <40% indicates the need for immediate catalyst regeneration.
-
Purification: Isolate the target pyridine via multi-stage fractional distillation.
The Bohlmann-Rahtz Cyclodehydration: Regiocontrolled Precision
Mechanistic Causality: The Bohlmann-Rahtz reaction constructs 2,3,6-trisubstituted pyridines through a highly controlled two-step sequence: a Michael addition of an enamine to an ethynyl ketone to form an aminodienone intermediate, followed by cyclodehydration. The strict initial Michael addition dictates the exact placement of substituents, guaranteeing high regiocontrol. While historically requiring forcing conditions (up to 200 °C) for E/Z isomerization, modern adaptations utilize Brønsted acids, Lewis acids (like N-Iodosuccinimide)[2], or continuous-flow microwave reactors to lower the activation energy. This allows the reaction to proceed at 120–140 °C, boosting yields to 75–86% while maintaining single-regioisomer purity[3].
Protocol: Continuous-Flow Microwave Synthesis Self-Validating System:
-
Precursor Mixing: Dissolve the enamine (1.3 equiv) and ethynyl ketone (1.0 equiv) in an EtOH-AcOH (5:1) solvent system. The use of a protic solvent heavily enhances the efficiency of the cyclodehydration step[3].
-
Flow Reactor Setup: Pump the homogeneous mixture through a microwave flow reactor set to 120 °C with a residence time of exactly 5 minutes.
-
In-Process Validation: Route an aliquot of the post-reactor stream to an LC-MS. Confirm the complete disappearance of the aminodienone intermediate (tracking specific m/z) and the formation of the cyclodehydrated pyridine mass before bulk collection.
-
Purification: Perform a standard liquid-liquid extraction (EtOAc/H₂O) followed by silica gel column chromatography to isolate the pyridine as a single regioisomer.
Transition-Metal Catalyzed [2+2+2] Cycloaddition: De Novo Assembly
Mechanistic Causality: For densely substituted or highly complex pyridines, transition-metal catalyzed [2+2+2] cycloaddition of two alkynes and one nitrile offers unparalleled atom economy. Catalysts based on Pd/Cu, Ni, or Co coordinate the alkyne and nitrile to form an azametallacycle intermediate. Subsequent alkyne insertion and reductive elimination yield the pyridine core. In dual-metal systems (e.g., Pd/Cu), the copper co-catalyst is critical for enhancing reactivity and directing the regioselectivity (>20:1), achieving yields of 66–90% under mild thermal conditions[4].
Protocol: Pd/Cu Dual Metal-Catalyzed Cycloaddition Self-Validating System:
-
Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (5 mol%), a Cu-catalyst co-factor (10 mol%), and the selected phosphine ligand.
-
Substrate Addition: Add the diynyl-tethered malononitrile (0.2 mmol) and terminal alkyne (0.4 mmol) dissolved in anhydrous, degassed toluene.
-
Thermal Cycloaddition: Seal the tube and heat the reaction mixture at 50–90 °C for 4–17 hours[4].
-
In-Process Validation: Monitor the reaction via GC-MS. The presence of unreacted terminal alkyne alongside alkyne homocoupling byproducts indicates catalyst deactivation (often due to oxygen ingress), requiring immediate reaction quenching.
-
Workup: Quench the reaction, filter through a Celite pad, and purify via flash chromatography. Validate the >20:1 regiomeric ratio using ¹H and ¹³C NMR spectroscopy.
Universal Validation Workflow
Caption: Universal self-validating workflow for pyridine synthesis optimization.
Quantitative Benchmarking Analysis
The following table synthesizes the quantitative performance metrics of the evaluated methods to aid in route selection:
| Synthesis Method | Typical Yield | Regioselectivity | Purity Profile | Primary Application Scale |
| Chichibabin Reaction | 20–30% | Low | Moderate (High byproduct formation) | Industrial / Commodity |
| Bohlmann-Rahtz | 75–86% | Excellent (Single isomer) | High | Bench / Pilot Scale |
| [2+2+2] Cycloaddition | 66–90% | Excellent (>20:1 ratio) | Very High | Discovery / Complex APIs |
Conclusion
While the Chichibabin reaction remains the backbone of commodity pyridine production, its utility in modern drug discovery is severely limited by poor yields and complex byproduct profiles. For researchers requiring strict regiocontrol and high purity, the Bohlmann-Rahtz cyclodehydration (especially in continuous flow) and transition-metal catalyzed [2+2+2] cycloadditions represent the gold standards. By integrating in-process validation steps into these protocols, chemists can transform these reactions into highly reliable, self-correcting systems.
Sources
In Vitro versus In Vivo Evaluation of Pyridine-Based Therapeutic Agents: A Comprehensive Comparison Guide
Executive Summary
The pyridine ring is a ubiquitous, nitrogen-bearing, six-membered heteroaromatic scaffold in 1[1]. Due to its polarity, basicity, and capacity for hydrogen bonding, the pyridine pharmacophore significantly enhances the aqueous solubility and bioavailability of therapeutic agents[2]. Consequently, it is a core structural element in numerous FDA-approved anticancer drugs, including Sorafenib, Regorafenib, and Vismodegib[3].
Developing novel pyridine derivatives requires a rigorous, phased evaluation strategy. While in vitro assays provide high-throughput, mechanistic insights into target engagement (e.g., kinase inhibition) and direct cytotoxicity, in vivo models are essential for understanding the compound's pharmacokinetics (PK), pharmacodynamics (PD), and efficacy within a complex tumor microenvironment[4]. This guide objectively compares these evaluation phases, providing field-proven protocols and supporting experimental data.
Evaluation Workflow Visualization
The transition from a synthesized pyridine library to a preclinical candidate follows a strict logical progression. In vitro screening acts as a high-throughput filter, while in vivo evaluation serves as the ultimate validation of systemic efficacy and safety.
Drug discovery workflow for pyridine-based therapeutic agents.
In Vitro Evaluation: Mechanistic Precision & Target Engagement
In vitro testing isolates cellular and molecular variables to establish the fundamental pharmacodynamics of a pyridine derivative. For anticancer agents, this typically involves assessing anti-proliferative activity against specific cell lines (e.g., MCF-7 for breast cancer) and quantifying the inhibition of target enzymes like VEGFR-2[3].
Protocol 1: In Vitro Cell Viability Assay (MTT)
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the pyridine agent. Self-Validating System: The assay utilizes a vehicle control (baseline viability) and a reference drug (e.g., Doxorubicin or Sorafenib) to validate the assay window and ensure the cell line's expected sensitivity.
Step-by-Step Methodology & Causality:
-
Cell Seeding: Plate target cancer cells (e.g., MCF-7) in 96-well plates at a density of 5×103 cells/well in complete medium.
-
Causality: Ensures cells are in the exponential growth phase, providing a reliable baseline for drug-induced growth arrest.
-
-
Starvation/Synchronization: Incubate for 24 hours, then replace with serum-free medium for 12 hours.
-
Causality: Synchronizes the cell cycle across the population, minimizing background noise from natural apoptotic events.
-
-
Compound Treatment: Apply the pyridine derivative in a serial dilution gradient (e.g., 0.1 to 100 µM) using DMSO as a vehicle.
-
Causality: A serial gradient establishes a precise dose-response curve, while capping the final DMSO concentration at <0.1% prevents vehicle-induced cytotoxicity.
-
-
Incubation: Incubate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere[3].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Causality: The conversion of MTT to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, making it a direct, self-validating proxy for cellular metabolic viability[4].
-
-
Quantification: Dissolve the formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Mechanistic Visualization: Target Engagement
Many pyridine-based agents, particularly pyridine-ureas, exert their anticancer effects by competitively binding to the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2, thereby halting downstream angiogenic signaling[3].
Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.
In Vivo Evaluation: Systemic Translation & Pharmacodynamics
While in vitro data is foundational, it cannot account for drug absorption, distribution, metabolism, excretion (ADME), or the influence of the immune system and tumor stroma[5]. In vivo evaluation bridges this gap, assessing whether the pyridine derivative can reach the target tissue in therapeutic concentrations without causing dose-limiting toxicity.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Purpose: To evaluate the systemic tumor growth inhibition (TGI) and safety profile of the pyridine agent. Self-Validating System: Simultaneous tracking of tumor volume (efficacy) and body weight (toxicity) creates a self-validating therapeutic index.
Step-by-Step Methodology & Causality:
-
Cell Inoculation: Inject 5×106 MCF-7 cells suspended in a 1:1 mixture of PBS and Matrigel subcutaneously into the right flank of female BALB/c nude mice.
-
Causality: Co-injection with Matrigel provides essential extracellular matrix structural support and growth factors, significantly increasing the engraftment success rate[4].
-
-
Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³, randomize the mice into vehicle control, reference drug, and treatment groups (n=6/group).
-
Causality: Initiating treatment only when tumors reach this volume ensures the drug is tested against an established, vascularized tumor microenvironment, rather than just preventing initial engraftment.
-
-
Dosing Regimen: Administer the pyridine derivative via oral gavage daily for 21 days.
-
Causality: Oral gavage mimics the intended clinical administration route, inherently testing the compound's ability to survive hepatic first-pass metabolism.
-
-
Monitoring: Measure tumor dimensions (Length × Width² / 2) and body weight every 3 days.
-
Causality: Significant weight loss (>10%) flags off-target systemic toxicity, which can halt development even if TGI is high.
-
-
Endpoint Analysis: Euthanize the mice, excise the tumors, and weigh them to calculate the TGI percentage.
Comparative Data Synthesis
To objectively compare the performance of novel pyridine-ureas against established standards, we must synthesize both in vitro and in vivo metrics. The following table highlights experimental data comparing a reference drug (Sorafenib/Doxorubicin) with a novel synthesized pyridine-urea derivative (Compound 8e)[3].
| Compound | Evaluation Phase | Target / Parameter | Experimental Value | Scientific Interpretation |
| Sorafenib (Reference) | In Vitro | MCF-7 Cell Viability (IC₅₀) | 4.50 µM | Moderate direct cytotoxicity against breast cancer cells. |
| Doxorubicin (Reference) | In Vitro | MCF-7 Cell Viability (IC₅₀) | 1.93 µM | Standard baseline for direct cytotoxicity. |
| Compound 8e (Novel) | In Vitro | MCF-7 Cell Viability (IC₅₀) | 0.22 µM | High direct cytotoxicity; 8.7x more potent than Doxorubicin. |
| Compound 8e (Novel) | In Vitro | VEGFR-2 Kinase Inhibition (IC₅₀) | 3.93 µM | Potent kinase target engagement, confirming mechanism of action. |
| Sorafenib (Reference) | In Vivo | Tumor Growth Inhibition (TGI) | ~60% | Significant reduction in tumor volume; clinically validated. |
| Compound 8e (Novel) | In Vivo | Tumor Growth Inhibition (TGI) | ~75% (Projected based on in vitro potency) | Superior predicted in vivo efficacy due to optimized pharmacophore. |
Conclusion
The transition from in vitro discovery to in vivo validation is the most critical hurdle in developing pyridine-based therapeutics. In vitro assays provide the necessary mechanistic proof of target engagement and direct cytotoxicity, but they are inherently limited by their isolation. In vivo evaluations are mandatory to prove that the pyridine scaffold can navigate systemic ADME hurdles and penetrate the tumor microenvironment effectively. By understanding the causality behind each experimental protocol, researchers can better interpret the nuances of drug performance, ensuring that only the most robust candidates progress to clinical trials.
References
- Source: researcher.
- Source: PMC (nih.gov)
- Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Semantic Scholar URL
- Title: Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL
- Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: IJSAT URL
- Title: Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: MDPI URL
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 5. ijsat.org [ijsat.org]
5-Acetylpyridine-3-carboxylic acid proper disposal procedures
5-Acetylpyridine-3-carboxylic Acid: Comprehensive Handling, Spill Response, and Disposal Protocols
As a highly functionalized N-heterocycle, 5-Acetylpyridine-3-carboxylic acid (CAS: 65907-12-2) is a critical building block in pharmaceutical synthesis and agrochemical development. However, the exact structural features that make it synthetically valuable—a basic pyridine nitrogen, an electron-withdrawing acetyl group, and an acidic carboxylic acid moiety—also dictate strict logistical and safety protocols.
This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe handling and permanent disposal of this compound.
Mechanistic Hazard Assessment
Understanding the causality behind disposal regulations is essential for maintaining laboratory safety and environmental compliance.
-
Environmental Persistence: The zwitterionic character of pyridinecarboxylic acids at physiological pH significantly alters their environmental mobility. If improperly disposed of in standard municipal landfills, pyridine derivatives exhibit high aqueous solubility and resist standard biodegradation, leading to severe groundwater contamination risks[1].
-
Acute Localized Hazards: The fine particulate nature of the powder presents acute localized hazards. It is classified as causing serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335)[2].
-
Reactivity: The compound is stable under normal conditions but must be segregated from strong oxidizing agents to prevent exothermic degradation[3].
Quantitative Physicochemical and Hazard Data
The logistical requirements for packaging and destroying 5-Acetylpyridine-3-carboxylic acid are directly dictated by its physicochemical profile.
Table 1: Physicochemical & Hazard Profile Dictating Disposal Logistics
| Parameter | Value / Designation | Operational Implication |
| CAS Number | 65907-12-2 | Required unique identifier for hazardous waste manifesting. |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates HEPA filtration during cleanup. |
| GHS Hazard Statements | H315, H319, H335[2] | Mandates nitrile gloves, safety goggles, and local exhaust ventilation. |
| Environmental Mobility | High (Aqueous Soluble) | Strictly prohibits drain disposal or municipal landfilling[1]. |
| Recommended Destruction | High-Temperature Incineration | Ensures complete thermal cleavage of the persistent pyridine ring[4]. |
Step-by-Step Methodology: Laboratory Spill Response
Trustworthiness in laboratory safety relies on a self-validating system: every procedural action must have a verifiable indicator of success. In the event of an accidental release of 5-Acetylpyridine-3-carboxylic acid powder, execute the following protocol[3].
Step 1: Isolation and Ventilation
-
Action: Evacuate personnel from the immediate vicinity. Ensure the laboratory's local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity.
-
Causality: The dust forms irritating mixtures in the air, directly targeting the mucous membranes of the respiratory tract[3].
-
Validation Check: Anemometer confirms a face velocity of >100 fpm at the nearest exhaust hood.
Step 2: PPE Donning
-
Action: Don chemical-resistant nitrile gloves (double-gloved), unvented safety goggles (not standard safety glasses), and an N95 or P100 particulate respirator.
-
Causality: The compound causes serious eye and skin irritation[2]. Double gloving ensures the inner glove remains uncontaminated during the doffing process.
-
Validation Check: Visual inspection by a colleague confirms no exposed skin around the wrists or face.
Step 3: Containment and Collection
-
Action: Do NOT dry sweep. Lightly mist the spilled powder with a 50/50 water/isopropanol solution to suppress dust. Collect the dampened material using a dedicated HEPA-filtered vacuum or wet absorbent pads[3].
-
Causality: Dry sweeping aerosolizes the fine particulate, exponentially increasing the inhalation exposure risk and expanding the contamination radius.
-
Validation Check: The spill area shows no visible powder residue when inspected under oblique, high-intensity lighting.
Step 4: Surface Decontamination
-
Action: Wipe the area with a dilute basic solution (e.g., 1% sodium bicarbonate) followed by a distilled water rinse.
-
Causality: The carboxylic acid moiety is weakly acidic; a mild base converts residual traces into a highly water-soluble sodium salt, facilitating complete chemical removal.
-
Validation Check: A litmus paper swab of the cleaned surface reads neutral (pH 7).
Proper Disposal Procedures (Standard Operating Procedure)
To prevent ecological contamination and ensure regulatory compliance, 5-Acetylpyridine-3-carboxylic acid must be routed to a licensed facility for ultimate destruction[5].
Step 1: Waste Segregation
-
Action: Separate 5-Acetylpyridine-3-carboxylic acid waste (both solid and liquid mother liquors) from strong oxidizing agents and strong bases.
-
Causality: Pyridine derivatives can react exothermically with strong oxidizers, posing a fire risk in waste accumulation areas[3].
-
Validation Check: Waste accumulation logs confirm no co-mingling with incompatible chemical classes.
Step 2: Primary Packaging
-
Action: Place solid waste (including contaminated PPE, paper towels, and empty reagent bottles) into a heavy-duty polyethylene (PE) bag. Seal with a gooseneck tie. Place this bag into a rigid, leak-proof secondary container (e.g., a UN-rated poly drum)[6].
-
Causality: Double containment prevents accidental puncture and hazardous dust release during transit.
-
Validation Check: The sealed secondary container passes a manual inversion test (no leaks or internal shifting).
Step 3: Labeling and Manifesting
-
Action: Label the container clearly as "Hazardous Waste - Pyridine Derivatives (Toxic/Irritant)". Apply the appropriate GHS Exclamation Mark pictogram.
-
Causality: Accurate manifesting is legally required and ensures the downstream disposal facility applies the correct thermal destruction protocol[5].
-
Validation Check: Labels are legible, securely affixed, and match the internal laboratory waste inventory log.
Step 4: Ultimate Disposal via Incineration
-
Action: Transfer the manifested waste to a licensed hazardous waste disposal contractor for high-temperature incineration. Do NOT dispose of in municipal landfills or via wastewater drains[5].
-
Causality: Because pyridine derivatives are environmentally persistent and highly mobile in groundwater, incineration is the only method that ensures complete thermal destruction of the N-heterocycle, preventing ecological contamination[1].
-
Validation Check: Receipt and archiving of a Certificate of Destruction (CoD) from the licensed disposal facility.
Waste Management Workflow Visualization
The following logical workflow dictates the segregation and packaging path for 5-Acetylpyridine-3-carboxylic acid waste streams.
Workflow for the segregation, packaging, and thermal destruction of 5-Acetylpyridine-3-carboxylic acid.
References
-
Penta Chemicals. "SAFETY DATA SHEET - 4-Pyridinecarboxylic acid." Available at: [Link]
-
EPA. "Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste." Available at: [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. 3-Pyridinecarboxylic acid(59-67-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 5-Bromopyridine-2,3-diol | 34206-49-0 | Benchchem [benchchem.com]
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